Boc-Orn(Tfa)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19F3N2O5 |
|---|---|
Molecular Weight |
328.28 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[(2,2,2-trifluoroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H19F3N2O5/c1-11(2,3)22-10(21)17-7(8(18)19)5-4-6-16-9(20)12(13,14)15/h7H,4-6H2,1-3H3,(H,16,20)(H,17,21)(H,18,19)/t7-/m0/s1 |
InChI Key |
NUMDSAISLJFEKH-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Boc-Orn(Tfa)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-Nδ-Tfa-L-ornithine, commonly abbreviated as Boc-Orn(Tfa)-OH, is a chemically modified derivative of the non-proteinogenic amino acid L-ornithine. It serves as a crucial building block in the field of peptide synthesis, particularly in the construction of complex peptides and peptidomimetics for therapeutic and research applications. The strategic placement of two distinct protecting groups, the tert-butyloxycarbonyl (Boc) group on the alpha-amino (Nα) group and the trifluoroacetyl (Tfa) group on the delta-amino (Nδ) side-chain, allows for selective deprotection. This orthogonal protection scheme is fundamental for intricate synthetic strategies, such as peptide cyclization or the site-specific attachment of moieties like labels or drug conjugates.
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. This information is essential for calculating molar equivalents in synthesis protocols and for analytical characterization.
| Property | Value | Reference |
| Chemical Name | (S)-2-((tert-Butoxycarbonyl)amino)-5-(2,2,2-trifluoroacetamido)pentanoic acid | [1] |
| Molecular Formula | C₁₂H₁₉F₃N₂O₅ | |
| Molecular Weight | 328.29 g/mol | [1] |
| CAS Number | 63865-89-4 | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in organic solvents like DMSO and DMF | [2] |
Core Applications in Research and Drug Development
The primary application of this compound is in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains.[3] The presence of two different protecting groups with differing lability allows for precise control over the synthetic route.
-
Boc Group: Protects the alpha-amino group. It is labile to moderate acids, such as trifluoroacetic acid (TFA).[4]
-
Tfa Group: Protects the side-chain delta-amino group. It is more stable to acid than the Boc group but can be removed under basic conditions (e.g., aqueous ammonia or piperidine), which allows for orthogonal deprotection.
This differential stability is exploited in advanced peptide synthesis for:
-
On-resin cyclization: The side-chain can be deprotected while the peptide remains anchored to the solid support to form a cyclic peptide.
-
Branched peptides: The deprotected side-chain can serve as an attachment point for another peptide chain.
-
Site-specific labeling: Fluorescent dyes, biotin, or other reporter molecules can be attached to the ornithine side-chain.
Experimental Protocols
Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a standard coupling cycle for adding this compound to a growing peptide chain on a solid support resin (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound
-
Coupling reagent (e.g., HCTU, HBTU, or DIC/HOBt)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvent: Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
Completion Check (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Nα-Boc Group Deprotection
This protocol is for the removal of the Boc protecting group to elongate the peptide chain from the N-terminus.
Materials:
-
Peptide-resin with N-terminal this compound
-
Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 5-10% DIPEA in DMF
-
Washing solvents: DCM, DMF
Procedure:
-
Washing: Wash the resin with DCM (3-5 times).
-
Deprotection: Add the TFA/DCM solution to the resin and agitate for 20-30 minutes at room temperature.[5]
-
Washing: Drain the deprotection solution and wash the resin with DCM (3-5 times) to remove residual acid.
-
Neutralization: Wash the resin with the DIPEA/DMF solution (2-3 times) to neutralize the protonated amino group.
-
Final Washing: Wash the resin with DMF (3-5 times) to prepare for the next coupling step.
Nδ-Tfa Group Deprotection (Orthogonal Deprotection)
This protocol is for the selective removal of the Tfa group from the ornithine side-chain while the peptide is still attached to the resin and other protecting groups (like Boc on other amino acids) remain intact.
Materials:
-
Peptide-resin containing the this compound residue
-
Deprotection solution: 1 M aqueous piperidine or 10% aqueous ammonia solution
-
Washing solvents: Water, DMF, DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Deprotection: Treat the resin with the basic deprotection solution (e.g., 1 M aqueous piperidine) for 2-4 hours at room temperature.
-
Washing: Drain the solution and wash the resin thoroughly with water to remove the base, followed by washes with DMF and DCM to prepare for the subsequent reaction on the side-chain.
Visualized Workflows and Structures
The following diagrams illustrate the chemical structure and synthetic workflows involving this compound.
Caption: Chemical structure of this compound.
Caption: SPPS workflow for incorporating this compound.
Caption: Orthogonal deprotection strategy for this compound.
References
A Technical Guide to Nα-Boc-Nδ-Tfa-L-ornithine: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-Nδ-Tfa-L-ornithine, commonly abbreviated as Boc-Orn(Tfa)-OH, is a synthetically modified amino acid derivative crucial for solid-phase peptide synthesis (SPPS). It incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group at the alpha-amino position and the trifluoroacetyl (Tfa) group at the delta-amino position of the L-ornithine side chain. This strategic placement of orthogonal protecting groups allows for selective deprotection and controlled, sequential addition of amino acids to a growing peptide chain. The acid-labile Boc group and the base-labile Tfa group provide the precision required for synthesizing complex peptides, peptidomimetics, and other advanced biochemical tools. This guide provides a comprehensive overview of its chemical properties and experimental applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. For comparative purposes, data for related ornithine derivatives are also included.
| Property | This compound | Boc-Orn-OH | Boc-Orn(Fmoc)-OH | Boc-Orn(Z)-OH |
| Synonyms | Nα-(t-Butoxycarbonyl)-Nδ-trifluoroacetyl-L-ornithine | Nα-Boc-L-ornithine | Nα-Boc-Nδ-Fmoc-L-ornithine | Nα-Boc-Nδ-Z-L-ornithine |
| CAS Number | 63865-89-4[1] | 21887-64-9[2][3][4][5] | 150828-96-9[6] | 2480-93-5 |
| Molecular Formula | C₁₂H₁₉F₃N₂O₅[1] | C₁₀H₂₀N₂O₄[3][5] | C₂₅H₃₀N₂O₆[6] | C₁₈H₂₆N₂O₆ |
| Molecular Weight | 328.29 g/mol [1] | 232.28 g/mol [3][5] | 454.5 g/mol [6] | 366.41 g/mol |
| Appearance | White to off-white powder | White to off-white powder | Crystalline solid[6] | White to slight yellow powder |
| Melting Point | Not specified | 198-214 °C | 150-154 °C | Not specified |
| Solubility | Not specified | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone[2] | Soluble in DMSO and DMF (~30 mg/ml)[6] | Not specified |
| Storage | Not specified | Room Temperature | -20°C[6] | 2-30°C |
Orthogonal Protection Strategy
The primary utility of this compound in peptide synthesis stems from its orthogonal protection scheme. The α-amino (Boc) and δ-amino (Tfa) protecting groups are removed under distinct chemical conditions, allowing for selective manipulation of the peptide structure. The Boc group is labile to strong acids like trifluoroacetic acid (TFA), while the Tfa group is stable to acid but readily cleaved under basic conditions or by solvolysis.[7][8][9] This differential stability is fundamental to its application.
References
- 1. 63865-89-4 this compound | 渡辺化学工業株式会社 [watanabechem.co.jp]
- 2. BOC-ORN-OH | 21887-64-9 [chemicalbook.com]
- 3. (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid | C10H20N2O4 | CID 7018784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. calpaclab.com [calpaclab.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
An In-depth Technical Guide to Boc-Orn(Tfa)-OH: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-Boc-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH), a crucial building block in peptide synthesis and drug discovery. We will delve into its chemical structure, a detailed synthesis protocol, and relevant physicochemical properties.
Chemical Structure and Properties
This compound is a derivative of the amino acid L-ornithine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the delta-amino group is protected by a trifluoroacetyl (Tfa) group. This orthogonal protection scheme is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of either amino group during the construction of complex peptide chains.
The structure of this compound is as follows:
An In-depth Technical Guide to N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine
This guide provides a comprehensive overview of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.
Core Chemical Information
N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine, often abbreviated as Boc-Orn(Tfa)-OH, is a derivative of the non-proteinogenic amino acid L-ornithine. It features two critical protecting groups: a tert-butyloxycarbonyl (Boc) group at the alpha-amino position and a trifluoroacetyl (Tfa) group at the delta-amino position. This orthogonal protection scheme is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and coupling of amino acids to construct complex peptide chains.
Physicochemical Properties
A summary of the key physicochemical properties of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine is presented in the table below. It is important to note that while some data is experimentally derived for similar compounds, other values are predicted and should be considered as such.
| Property | Value | Source |
| CAS Number | 63865-89-4 | [1] |
| Molecular Formula | C₁₂H₁₉F₃N₂O₅ | [1] |
| Molar Mass | 328.28 g/mol | [1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Predicted: 457.9 ± 40.0 °C (at 760 mmHg) | N/A |
| Density | Predicted: 1.35 ± 0.1 g/cm³ | N/A |
| pKa | Predicted: 3.85 ± 0.21 | N/A |
| Solubility | Soluble in organic solvents like DMF, DCM (Expected) | N/A |
Synthesis and Experimental Protocols
The synthesis of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine involves a two-step process starting from L-ornithine: selective protection of the alpha-amino group with a Boc group, followed by the trifluoroacetylation of the delta-amino group.
Experimental Protocol: Synthesis of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine
Step 1: Synthesis of N-alpha-Boc-L-ornithine
This procedure is adapted from standard Boc-protection protocols for amino acids.
-
Dissolution: Dissolve L-ornithine hydrochloride in a 1:1 mixture of dioxane and water.
-
Basification: Adjust the pH of the solution to 10-11 by the dropwise addition of a suitable base, such as sodium hydroxide, while maintaining the temperature at 0-5 °C with an ice bath.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture while stirring vigorously. Maintain the pH between 10 and 11 by adding base as needed.
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with a nonpolar solvent like hexane to remove unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., HCl or citric acid).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-alpha-Boc-L-ornithine.
Step 2: Synthesis of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine
This step involves the selective trifluoroacetylation of the delta-amino group.
-
Dissolution: Dissolve the N-alpha-Boc-L-ornithine from Step 1 in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0 °C and add a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or ethyl trifluoroacetate, in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to neutralize the acid formed during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to afford pure N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine.
Applications in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Boc-chemistry-based solid-phase peptide synthesis. The orthogonal nature of the Boc and Tfa protecting groups allows for selective deprotection and subsequent chain elongation.
Experimental Protocol: Incorporation of this compound in Boc-SPPS
The following is a generalized cycle for the incorporation of an amino acid in Boc-SPPS.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid attached.
-
Deprotection: Remove the N-terminal Boc group of the resin-bound peptide by treating it with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v). This step is usually performed for 20-30 minutes at room temperature.
-
Washing: Thoroughly wash the resin with DCM and a neutralizing solvent like isopropanol to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of a non-nucleophilic base, such as 10% DIEA in DCM.
-
Washing: Wash the resin again with DCM to remove excess base.
-
Coupling: Activate the carboxylic acid of N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine using a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in a solvent like DMF or NMP. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups by treating the resin with acetic anhydride.
This cycle is repeated for each subsequent amino acid in the desired peptide sequence. The Tfa group on the ornithine side chain remains stable under the acidic conditions used for Boc deprotection and can be removed at a later stage if necessary, typically under basic conditions.
Analytical Data
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₃ (Boc) | 1.4 - 1.6 | Singlet |
| -CH₂- (β, γ) | 1.5 - 2.0 | Multiplet |
| -CH₂- (δ) | 3.2 - 3.5 | Multiplet |
| -CH- (α) | 4.0 - 4.4 | Multiplet |
| -NH- (α, Boc) | 5.0 - 5.5 | Broad Singlet |
| -NH- (δ, Tfa) | 7.5 - 8.5 | Broad Singlet |
| -COOH | 10.0 - 12.0 | Broad Singlet |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| -C(CH₃)₃ (Boc) | 28 - 29 |
| -CH₂- (β, γ) | 25 - 35 |
| -CH₂- (δ) | 38 - 42 |
| -CH- (α) | 52 - 56 |
| -C(CH₃)₃ (Boc) | 79 - 81 |
| -C=O (Tfa) | 156 - 158 (quartet due to C-F coupling) |
| -CF₃ (Tfa) | 115 - 117 (quartet due to C-F coupling) |
| -C=O (Boc) | 155 - 157 |
| -COOH | 173 - 176 |
Disclaimer: The NMR data presented are predictions based on typical chemical shift values and have not been experimentally verified for this specific compound. Actual experimental values may vary.
Safety and Handling
As with any chemical reagent, N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Visualized Workflows and Relationships
Synthesis Workflow
Caption: Synthetic pathway for N-alpha-Boc-N-delta-trifluoroacetyl-L-ornithine.
Boc-SPPS Cycle
Caption: General cycle for incorporating this compound in Boc-SPPS.
References
The Trifluoroacetyl (Tfa) Group in Amino Acid Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis and drug development, the selection of an appropriate protecting group for the amine functionality of amino acids is a critical decision that profoundly influences the efficiency, purity, and stereochemical integrity of the final peptide. Among the arsenal of available protecting groups, the trifluoroacetyl (Tfa) group, an acyl-type protection, holds a unique position. This technical guide provides an in-depth exploration of the role of the Tfa protecting group in amino acid chemistry, offering a comprehensive overview of its application, stability, and the associated synthetic protocols.
Core Concepts of the Tfa Protecting Group
The trifluoroacetyl group (CF₃CO-), introduced by Weygand in 1952, offers a distinct set of properties for the temporary protection of the α-amino group of amino acids.[1] Its electron-withdrawing nature significantly impacts the reactivity and stability of the protected amino acid.
Key Characteristics:
-
Stability: The Tfa group is notably stable under the acidic conditions typically used for the removal of the tert-butyloxycarbonyl (Boc) group, such as treatment with trifluoroacetic acid (TFA).[1][2] This orthogonality makes it a potentially useful tool in complex synthetic strategies.
-
Lability: Conversely, the Tfa group is readily cleaved under basic conditions, such as by treatment with piperidine or sodium hydroxide, or through reductive cleavage with reagents like sodium borohydride.[1]
-
Racemization Propensity: A significant consideration when employing the Tfa group is its potential to increase the susceptibility of the protected amino acid to racemization during the activation of the carboxyl group for peptide bond formation.[1] This is a known characteristic of acyl-type protecting groups.
Introduction of the Tfa Protecting Group
The trifluoroacetylation of the N-terminus of an amino acid can be achieved through several methods, with the most common approaches utilizing trifluoroacetic anhydride or ethyl trifluoroacetate.
Experimental Protocol: N-Trifluoroacetylation with Trifluoroacetic Anhydride
This method is effective but requires careful control due to the high reactivity of trifluoroacetic anhydride.[3]
Materials:
-
Amino acid
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
Stirring apparatus
-
Cooling bath (ice water)
Procedure:
-
Suspend or dissolve the amino acid in the anhydrous solvent in a reaction vessel equipped with a stirrer.
-
Cool the mixture in an ice water bath.
-
Slowly add a molar excess of trifluoroacetic anhydride to the cooled and stirred mixture.
-
Allow the reaction to proceed at a low temperature for a specified time (typically 1-3 hours), monitoring the progress by a suitable method (e.g., TLC).
-
Upon completion, the solvent and excess reagent are typically removed under reduced pressure.
-
The resulting N-Tfa-amino acid can be purified by crystallization or chromatography.
Yields: Near quantitative yields have been reported for the trifluoroacetylation of amino acids using this method.[4]
Experimental Protocol: N-Trifluoroacetylation with Ethyl Trifluoroacetate
This method offers a milder alternative to the use of trifluoroacetic anhydride.
Materials:
-
Amino acid
-
Ethyl trifluoroacetate
-
Triethylamine (or another suitable base)
-
Methanol
-
Stirring apparatus
Procedure:
-
Dissolve the amino acid in methanol containing a slight molar excess of triethylamine.
-
Slowly add ethyl trifluoroacetate to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours (typically 3 hours).[5]
-
Monitor the reaction for completion.
-
Upon completion, the product is typically isolated by a liquid-liquid extraction work-up.[5]
Yields: This method has been reported to yield >99% of the pure product after work-up.[5]
Cleavage of the Tfa Protecting Group
The removal of the Tfa group is typically accomplished under basic or reductive conditions.
Experimental Protocol: Cleavage with Piperidine
This is a common method for Tfa deprotection, particularly in the context of solid-phase peptide synthesis (SPPS).
Materials:
-
N-Tfa protected peptide or amino acid
-
Piperidine solution in DMF (e.g., 20% v/v)
-
Stirring apparatus or shaker for SPPS
Procedure:
-
Treat the N-Tfa protected substrate with the piperidine/DMF solution.
-
Agitate the mixture at room temperature.
-
The reaction time can vary depending on the substrate and specific conditions but is generally in the range of 30-60 minutes.
-
Monitor the deprotection reaction for completion.
-
Following cleavage, the free amine is typically washed to remove piperidine and the cleaved protecting group.
Experimental Protocol: Cleavage with Sodium Borohydride
Reductive cleavage offers an alternative, mild method for Tfa removal.
Materials:
-
N-Tfa protected peptide or amino acid
-
Sodium borohydride (NaBH₄)
-
Mixed solvent system (e.g., Tetrahydrofuran (THF) and Ethanol, 1:1 v/v)
-
Stirring apparatus
Procedure:
-
Dissolve the N-Tfa protected substrate in the THF/ethanol solvent system.
-
Add an excess of sodium borohydride to the solution.
-
Stir the reaction at room temperature for up to 60 minutes.[5]
-
Monitor the reaction for completion.
-
Upon completion, the reaction is quenched, and the product is isolated.
Yields: This method can provide >99% N-methylation when used in the context of on-resin methylation following Tfa protection.
Stability of the Tfa Protecting Group
The stability profile of the Tfa group dictates its compatibility with different synthetic strategies.
| Condition | Stability of Tfa Group |
| Strongly Acidic (e.g., HF, TFMSA) | Generally stable. |
| Moderately Acidic (e.g., TFA) | Stable, allowing for orthogonal use with Boc protection.[2] |
| Weakly Acidic | Stable. |
| Basic (e.g., Piperidine, NaOH) | Labile, readily cleaved.[1] |
| Reductive (e.g., NaBH₄) | Labile.[5] |
| Catalytic Hydrogenation | Generally stable. |
Racemization of Tfa-Protected Amino Acids
A primary concern with the use of acyl-type protecting groups like Tfa is the increased risk of racemization during the activation of the carboxyl group for peptide bond formation.[1] The electron-withdrawing nature of the trifluoroacetyl group can enhance the acidity of the α-proton, making it more susceptible to abstraction by base, which can lead to epimerization.
Comparison with Boc and Fmoc Protecting Groups
The choice between Tfa, Boc, and Fmoc depends on the specific requirements of the synthetic strategy.
| Feature | Tfa (Trifluoroacetyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Chemical Nature | Acyl | Carbamate | Carbamate |
| Introduction | Trifluoroacetic anhydride, Ethyl trifluoroacetate | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl, Fmoc-OSu |
| Cleavage Conditions | Basic (e.g., Piperidine, NaOH), Reductive (e.g., NaBH₄) | Acidic (e.g., TFA, HCl)[2] | Basic (e.g., Piperidine)[1] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc) | Orthogonal to base-labile groups (e.g., Fmoc) | Orthogonal to acid-labile groups (e.g., Boc, Trt) |
| Racemization Risk | Higher, especially during activation[1] | Lower than acyl groups | Lower than acyl groups |
| Side Reactions | Potential for trifluoroacetylation of free amines.[6] | Formation of tert-butyl adducts with sensitive residues. | Formation of piperidine adducts with the fulvene byproduct. |
Signaling Pathways and Experimental Workflows
Mechanism of Tfa Protection and Deprotection
Caption: General mechanism for the introduction and cleavage of the Tfa protecting group.
Typical Experimental Workflow for Tfa Use in SPPS
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 4. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-Orn(Tfa)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-Boc-Nδ-Tfa-L-ornithine (Boc-Orn(Tfa)-OH), a key building block in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, applications, and detailed experimental protocols, offering insights for researchers and professionals in drug development and peptide chemistry.
Introduction to this compound
This compound is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two critical protecting groups: the tert-butyloxycarbonyl (Boc) group at the α-amino position and the trifluoroacetyl (Tfa) group at the δ-amino side chain. This strategic placement of protecting groups allows for controlled and sequential peptide bond formation.
The Boc group is a widely used acid-labile protecting group, typically removed with mild acids like trifluoroacetic acid (TFA). The Tfa group, on the other hand, offers a different level of stability and can be removed under specific conditions, providing orthogonality in more complex peptide synthesis strategies. The incorporation of ornithine itself can introduce unique structural features into peptides, influencing their biological activity and therapeutic potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for handling, storage, and application in peptide synthesis.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₉F₃N₂O₅ | |
| Molecular Weight | 344.28 g/mol | |
| Appearance | White to off-white powder | |
| Purity (Typical) | ≥98% | |
| Solubility | Soluble in organic solvents like DMF, DCM, and methanol | |
| Storage | Store at 2-8°C, protected from moisture |
Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Boc-based SPPS. The workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The Boc SPPS Workflow
The general workflow for incorporating this compound into a peptide sequence via Boc SPPS is as follows:
Caption: General workflow for incorporating this compound in Boc-SPPS.
Protection and Deprotection Strategy
The strategic use of orthogonal protecting groups is a cornerstone of peptide synthesis. In the case of this compound, the Boc and Tfa groups offer different lability, allowing for selective removal.
Caption: Orthogonal deprotection of Boc and Tfa groups.
Experimental Protocols
The following are generalized protocols for the use of this compound in manual Boc-SPPS. Instrument-specific protocols may vary.
Coupling of this compound
Objective: To couple this compound to the free N-terminus of a resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound (3 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (3 equivalents)
-
N-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin-bound peptide in DCM for 30 minutes.
-
Wash the resin with DMF (3 x 1 min).
-
In a separate vessel, dissolve this compound and HOBt in a minimal amount of DMF.
-
Add the DCC solution to the amino acid solution and allow to pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Boc Group Deprotection
Objective: To remove the Nα-Boc protecting group.
Materials:
-
Resin-bound peptide with N-terminal Boc protection
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Wash the resin with DCM (3 x 1 min).
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.
-
Follow with a longer treatment (20-30 minutes) with the same TFA/DCM solution.
-
Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).
-
Neutralize the resulting trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 min).
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Tfa Group Deprotection
Objective: To remove the Nδ-Tfa protecting group from the ornithine side chain.
Materials:
-
Peptide containing Orn(Tfa)
-
Aqueous piperidine (e.g., 20% in DMF) or dilute aqueous sodium hydroxide (e.g., 0.1 M NaOH)
Procedure:
-
Treat the peptide (on-resin or post-cleavage) with the basic solution.
-
Monitor the reaction by HPLC or mass spectrometry.
-
The reaction time can vary from a few minutes to several hours depending on the specific conditions and the peptide sequence.
-
Once the deprotection is complete, neutralize the reaction mixture if necessary and proceed with purification.
Potential Side Reactions: Trifluoroacetylation
A known side reaction during Boc SPPS is the trifluoroacetylation of free amino groups.[1][2] This occurs when residual TFA from the deprotection step is activated by the coupling reagents in the subsequent coupling step.[2] This can lead to chain termination and purification challenges.
To mitigate this side reaction:
-
Ensure thorough washing after the TFA deprotection step.
-
Perform a robust neutralization step.
-
Use pre-formed activated esters or symmetric anhydrides for coupling, which can reduce the chance of activating residual TFA.[2]
Conclusion
This compound is a valuable reagent for the synthesis of ornithine-containing peptides. Its dual-protection scheme allows for strategic incorporation and manipulation within a peptide sequence. A thorough understanding of its properties and the associated experimental protocols, including an awareness of potential side reactions, is crucial for the successful synthesis of complex and biologically active peptides. This guide provides a foundational framework for researchers and professionals to effectively utilize this compound in their peptide synthesis endeavors.
References
An In-depth Technical Guide to Orthogonal Protection in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among the various strategies, orthogonal protection offers the highest degree of control and flexibility, enabling the synthesis of complex peptides and their subsequent modification. This guide provides a comprehensive overview of the principles of orthogonal protection, a detailed examination of the most common protection schemes, and practical experimental protocols for their application.
The Core Principle of Orthogonal Protection
In the context of peptide chemistry, orthogonality refers to the use of multiple classes of protecting groups within the same synthesis, where each class can be removed by a specific chemical mechanism without affecting the others. This allows for the selective deprotection of a particular functional group on the peptide chain while others remain intact. This level of control is crucial for a variety of applications, including the synthesis of cyclic peptides, branched peptides, and peptides modified with labels or other moieties.
The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the conditions of subsequent reaction steps.
-
Readily removed in high yield with minimal side reactions.
Protecting groups in peptide synthesis can be categorized as follows:
-
Temporary Protecting Groups: These protect the α-amino group of the incoming amino acid during the coupling reaction and are removed after each coupling step.
-
Permanent Protecting Groups: These protect the reactive side chains of amino acids and are typically removed at the end of the synthesis, often concurrently with cleavage from the solid support.
-
Semi-permanent Protecting Groups: These are used for side-chain protection and can be removed in the presence of permanent protecting groups, allowing for on-resin modifications.
Caption: Logical flow of an orthogonal protection strategy.
Major Orthogonal Protection Strategies
Two primary strategies dominate the landscape of solid-phase peptide synthesis (SPPS): the Fmoc/tBu strategy and the Boc/Bzl strategy.
The Fmoc/tBu Strategy
This is the most widely used orthogonal protection scheme today. It relies on the base-lability of the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-lability of the side-chain protecting groups, which are typically tert-butyl (tBu) based.
-
α-Amino Protection: The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Side-Chain Protection: Side-chain protecting groups such as tert-butyl (tBu) ethers for Ser and Thr, tert-butyl (tBu) esters for Asp and Glu, and the tert-butyloxycarbonyl (Boc) group for Lys and Trp are employed. These groups are stable to the basic conditions used for Fmoc removal.
The key advantage of the Fmoc/tBu strategy is the mild conditions required for the repetitive Nα-deprotection, which minimizes side reactions and is compatible with a wider range of linkers and sensitive amino acids.
Caption: Workflow of the Fmoc/tBu solid-phase peptide synthesis strategy.
The Boc/Bzl Strategy
The Boc/Bzl strategy is considered "quasi-orthogonal" because both the Nα-tert-butyloxycarbonyl (Boc) protecting group and the benzyl (Bzl)-based side-chain protecting groups are removed by acidic conditions, but with different acid strengths.
-
α-Amino Protection: The Boc group is removed by a moderately strong acid, such as 50% TFA in dichloromethane (DCM).
-
Side-Chain Protection: Benzyl-based protecting groups are used for the side chains. These are stable to the moderate acid used for Boc removal but require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their cleavage.
-
Final Cleavage: The final cleavage from the resin and removal of the side-chain protecting groups are performed simultaneously using a strong acid like HF.
While effective, the harsh acidic conditions required for the final cleavage in the Boc/Bzl strategy can lead to side reactions and may not be suitable for all peptide sequences.
Quantitative Data on Protecting Groups
The efficiency and kinetics of protecting group removal are critical for the successful synthesis of high-purity peptides. The following tables summarize key quantitative data for the commonly used Fmoc/tBu strategy.
Table 1: Kinetics of Fmoc Deprotection with Piperidine
| Piperidine Concentration in DMF | Time for >99% Fmoc Removal | Reference |
| 5% (v/v) | 3 minutes | |
| 20% (v/v) | < 3 minutes | |
| 20% (v/v) with 4-methylpiperidine | ~10 minutes for Arginine | |
| 20% (v/v) with piperazine | ~10 minutes for Arginine |
Note: The deprotection of sterically hindered amino acids or those prone to aggregation may require longer reaction times.
Table 2: Common Side-Chain Protecting Groups in Fmoc/tBu SPPS and their Cleavage Conditions
| Amino Acid | Side-Chain Protecting Group | Cleavage Cocktail | Typical Cleavage Time |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours |
| Asp, Glu | OtBu (tert-butyl ester) | TFA/TIS/H₂O (95:2.5:2.5) | 1-2 hours |
| Asn, Gln, His | Trt (trityl) | TFA/TIS/H₂O (95:2.5:2.5) | 1-2 hours |
| Cys | Trt (trityl) | TFA/TIS/H₂O/EDT (94:1:2.5:2.5) | 2-4 hours |
| Lys, Trp | Boc (tert-butyloxycarbonyl) | TFA/TIS/H₂O (95:2.5:2.5) | 1-2 hours |
| Ser, Thr, Tyr | tBu (tert-butyl ether) | TFA/TIS/H₂O (95:2.5:2.5) | 1-2 hours |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane (scavenger); H₂O: Water; EDT: 1,2-Ethanedithiol (scavenger)
Table 3: Common Cleavage Cocktails for Fmoc/tBu SPPS
| Reagent Cocktail | Composition (v/v) | Primary Use |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for peptides without sensitive residues. |
| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing Trp, Met, Cys, and Tyr to minimize side reactions. |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | For peptides containing Arg(Pmc/Mtr). |
Experimental Protocols
The following are detailed protocols for key steps in Fmoc/tBu solid-phase peptide synthesis.
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is for a standard manual synthesis on a 0.1 mmol scale.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., 100 mg of 0.6-0.8 mmol/g loading resin) in a fritted syringe or reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes. For hindered amino acids, a second treatment of 10-15 minutes may be necessary.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
4. Monitoring the Reaction (Kaiser Test):
-
Take a small sample of resin beads.
-
Wash with ethanol.
-
Add a few drops of each Kaiser test solution (potassium cyanide in pyridine, ninhydrin in n-butanol, and phenol in n-butanol).
-
Heat at 100-110°C for 5 minutes.
-
A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow or colorless result indicates complete coupling.
5. Repeat:
-
Repeat steps 2-4 for each amino acid in the sequence.
Caption: Experimental workflow for manual solid-phase peptide synthesis.
Peptide Cleavage and Deprotection Protocol
1. Resin Preparation:
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
2. Cleavage:
-
Prepare the appropriate cleavage cocktail (see Table 3) fresh.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate at room temperature for 2-4 hours. The specific time depends on the peptide sequence and protecting groups used.
3. Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.
4. Drying:
-
Dry the peptide pellet under vacuum.
HPLC Analysis of Crude Peptide
1. Sample Preparation:
-
Dissolve a small amount of the crude peptide (approximately 1 mg/mL) in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture.
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient is 5% to 65% B over 30 minutes.
-
Detection: UV detection at 214 nm or 220 nm.
3. Data Analysis:
-
The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Conclusion
Orthogonal protection is an indispensable strategy in modern peptide chemistry, providing the necessary control to synthesize complex and modified peptides. The Fmoc/tBu strategy, with its mild deprotection conditions, has become the method of choice for most applications. A thorough understanding of the principles of orthogonality, the kinetics of protecting group removal, and the appropriate experimental protocols is essential for researchers and scientists in the field of drug development and peptide research to achieve their synthetic goals with high efficiency and purity.
A Technical Guide to Nα-Boc-Nδ-Tfa-L-ornithine: Synthesis, Suppliers, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-Boc-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH), a key building block in peptide synthesis. This document details commercially available suppliers, purity specifications, and the strategic application of its orthogonal protecting groups in the synthesis of complex peptides. Experimental protocols and workflow visualizations are provided to support researchers in the effective utilization of this versatile amino acid derivative.
Introduction to this compound
Nα-Boc-Nδ-trifluoroacetyl-L-ornithine is a derivative of the non-proteinogenic amino acid L-ornithine, featuring two distinct protecting groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and the trifluoroacetyl (Tfa) group on the δ-amino side chain. This arrangement is crucial for its application in solid-phase peptide synthesis (SPPS), particularly within a Boc-based strategy. The key advantage of this compound lies in its orthogonal protection scheme; the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid - TFA), while the Tfa group is selectively cleaved under mild basic conditions[1][2]. This allows for the specific deprotection and modification of the ornithine side chain while the peptide backbone remains protected, enabling the synthesis of branched or cyclic peptides.
Supplier and Purity Information
The availability of high-purity this compound is critical for successful peptide synthesis. The following table summarizes the known supplier and their product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification |
| Watanabe Chemical Industries, Ltd. | This compound | 63865-89-4 | C12H19F3N2O5 | ≥98% (HPLC) |
Note: Researchers should always request a lot-specific certificate of analysis for the most accurate purity information.
Experimental Protocols
The use of this compound in solid-phase peptide synthesis follows the general principles of Boc-SPPS. The key distinction is the orthogonal deprotection of the Tfa group.
General Boc-SPPS Cycle
A standard cycle for incorporating an amino acid in Boc-SPPS is as follows:
-
Boc Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 50% TFA/DCM[3].
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine, commonly with a solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine. Common coupling reagents include HBTU/HATU in the presence of a base like DIEA.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the peptide sequence.
Selective Deprotection of the Tfa Group
The trifluoroacetyl group on the ornithine side chain is stable to the acidic conditions used for Boc removal. It can be selectively cleaved on-resin using mild basic conditions, allowing for subsequent modification of the δ-amino group.
Protocol for Tfa Deprotection:
-
Resin Swelling: Swell the peptide-resin in a suitable solvent such as dimethylformamide (DMF).
-
Tfa Cleavage: Treat the resin with a solution of 1 M piperidine in DMF or a solution of potassium carbonate in a mixture of methanol and water[4]. The reaction time will vary depending on the specific peptide sequence and steric hindrance, and should be monitored for completion.
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove the cleavage reagents and the cleaved Tfa group.
The newly exposed δ-amino group of the ornithine residue is now available for modification, such as branching with another peptide chain, cyclization, or conjugation to other molecules.
Visualizing Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical processes involving this compound.
Conclusion
Nα-Boc-Nδ-Tfa-L-ornithine is a valuable reagent for advanced peptide synthesis, enabling the creation of complex peptide architectures through its orthogonal protection scheme. The ability to selectively deprotect the δ-amino group of the ornithine side chain under mild basic conditions, while the N-terminus remains protected by the acid-labile Boc group, offers significant flexibility for researchers in drug discovery and development. Careful selection of a high-purity supplier and adherence to established protocols for Boc-SPPS and Tfa-group cleavage are essential for achieving desired synthetic outcomes. This guide provides a foundational resource for the effective incorporation of this compound into peptide synthesis workflows.
References
Safety and Handling of Boc-Orn(Tfa)-OH: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) for Boc-Orn(Tfa)-OH (CAS No. 63865-89-4) was publicly available at the time of this writing. The following information is extrapolated from data on structurally similar compounds, namely Boc-Orn(Fmoc)-OH and Boc-Orn-OH. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.
This technical guide provides an in-depth overview of the safety and handling considerations for Nα-tert-Butoxycarbonyl-Nδ-trifluoroacetyl-L-ornithine (this compound), a protected amino acid derivative commonly used in peptide synthesis and drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Toxicological Data
Table 1: Physical and Chemical Properties of Related Compounds
| Property | Boc-Orn(Fmoc)-OH | Boc-Orn-OH |
| Molecular Formula | C25H30N2O6 | C10H20N2O4 |
| Molecular Weight | 454.5 g/mol | 232.28 g/mol [1] |
| Appearance | Crystalline solid | Powder[1] |
| Solubility | Soluble in DMSO and dimethylformamide (~30 mg/ml). Sparingly soluble in aqueous buffers.[2] | Data not available |
| Storage | -20°C[2] | Data not available |
| Stability | ≥ 4 years at -20°C[2] | Data not available |
Table 2: Toxicological Information of Related Compounds
| Hazard | Boc-Orn(Fmoc)-OH | Boc-Orn-OH |
| Acute Toxicity | No data available. Assumed to be harmful if inhaled or swallowed. | No data available. |
| Skin Corrosion/Irritation | May cause skin irritation. | May cause an allergic skin reaction (H317).[1] |
| Serious Eye Damage/Irritation | May cause eye irritation. | No data available. |
| Respiratory or Skin Sensitization | No data available. | Skin Sensitizer, Category 1.[1] |
| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, or NTP. | Not classified as a carcinogen by IARC, ACGIH, or NTP. |
Hazard Identification and Precautionary Measures
Based on the data from related compounds, this compound should be handled with care. The primary potential hazards are skin irritation, allergic skin reactions, and irritation of the respiratory tract upon inhalation of dust.
GHS Hazard Pictograms (Anticipated)
Signal Word (Anticipated): Warning
Hazard Statements (Anticipated):
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
Experimental Protocols: Safe Handling Procedures
The following protocols are recommended for handling this compound in a laboratory setting.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator with a particulate filter is recommended.
3.2. Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when weighing or transferring the solid material.
-
Ensure an eyewash station and safety shower are readily accessible.
3.3. Handling and Storage
-
Receiving: Upon receipt, inspect the container for damage. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature, based on related compounds, is -20°C.
-
Weighing and Transfer: To minimize dust generation, handle the solid material in a fume hood. Use appropriate tools (e.g., spatulas) for transfer.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly while stirring. If using organic solvents like DMSO or DMF, do so within a fume hood.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
3.4. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.
Visualized Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a research environment.
Caption: Logical workflow for the safe handling of this compound.
This guide provides a foundational understanding of the safety and handling requirements for this compound. It is imperative that all users consult with their institution's safety officer and adhere to all established laboratory safety protocols.
References
Boc-Orn(Tfa)-OH molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Nα-Boc-Nδ-trifluoroacetyl-L-ornithine, commonly abbreviated as Boc-Orn(Tfa)-OH. This document details its chemical properties, applications in peptide synthesis, and relevant experimental protocols.
Core Compound Data
This compound is a protected amino acid derivative of ornithine, a non-proteinogenic amino acid. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the trifluoroacetyl (Tfa) group protects the delta-amino group. This dual protection scheme is instrumental in controlled, stepwise solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| Molecular Weight | 328.29 g/mol | [1] |
| Molecular Formula | C12H19F3N2O5 | |
| CAS Number | 63865-89-4 | [1] |
| Synonyms | (S)-2-((tert-Butoxycarbonyl)amino)-5-(2,2,2-trifluoroacetamido)pentanoic acid | [1] |
Application in Peptide Synthesis
This compound is a crucial building block in Boc-chemistry based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, which can be removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[2][3] The Tfa group on the side chain, however, is more stable and requires harsher conditions for removal, thus providing orthogonal protection during peptide chain elongation.
The primary advantage of using Boc-protected amino acids lies in their utility for synthesizing complex or hydrophobic peptides.[4] The incorporation of ornithine derivatives like this compound can introduce unique structural features into peptides, which is valuable in the design of peptidomimetics and therapeutic peptides.
Experimental Protocols
Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the removal of the Nα-Boc protecting group from the resin-bound peptide.
Materials:
-
Peptide-resin with N-terminal this compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base
-
Isopropyl alcohol (IPA)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
To deprotect the α-amino group, treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[2] A short pre-wash of 5 minutes can be beneficial.[2]
-
Filter the resin and wash thoroughly with DCM to remove residual TFA and the cleaved Boc groups.
-
Wash the resin with IPA to shrink the resin and help remove trapped acid.[2]
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM until a neutral pH is achieved. This step is critical for the subsequent coupling reaction.
-
Wash the resin again with DCM to remove excess base. The resin is now ready for the coupling of the next amino acid.
Coupling of the Next Amino Acid
Following the Boc deprotection and neutralization, the next Boc-protected amino acid is coupled to the newly freed N-terminal amine of the ornithine residue. Standard coupling reagents such as HBTU/HOBt or DIC/HOBt can be utilized for this step.
Workflow and Pathway Diagrams
The following diagram illustrates the general workflow for the incorporation of a this compound residue during solid-phase peptide synthesis.
Caption: Workflow for incorporating this compound in SPPS.
References
The Trifluoroacetyl Group: A Stable and Versatile Side-Chain Protecting Group in Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and other complex molecules. Among the arsenal of available protecting groups, the trifluoroacetyl (TFA) group stands out for its unique stability profile and versatile applications. This technical guide provides a comprehensive overview of the trifluoroacetyl group as a side-chain protecting moiety, detailing its stability, methods for its introduction and cleavage, and its orthogonality with other common protecting groups.
Introduction to the Trifluoroacetyl Protecting Group
The trifluoroacetyl group, derived from trifluoroacetic acid, is an acyl-type protecting group used to mask the reactivity of primary and secondary amines, hydroxyl groups, and guanidino functionalities. Its strong electron-withdrawing nature, imparted by the three fluorine atoms, significantly influences its chemical properties, rendering it stable under acidic conditions while allowing for its removal under mild basic conditions. This characteristic makes it a valuable tool in multi-step synthetic strategies where differential protection is required.
Stability of the Trifluoroacetyl Group
A key advantage of the TFA group is its remarkable stability across a wide range of acidic conditions, making it compatible with synthetic steps that employ acids for the removal of other protecting groups, such as the tert-butoxycarbonyl (Boc) group.[1] Conversely, the TFA group is readily cleaved under mild basic conditions.
Table 1: Stability of the Trifluoroacetyl Group Under Various Conditions
| Condition Category | Reagent/Environment | Stability of TFA Group | Compatible Protecting Groups (Stable under these conditions) | Incompatible Protecting Groups (Cleaved under these conditions) |
| Acidic | Trifluoroacetic acid (TFA) | Stable | Boc, Trt | |
| Hydrogen bromide in acetic acid (HBr/AcOH) | Stable | Z (Cbz) | Boc | |
| Hydrofluoric acid (HF) | Stable | Boc, Bzl | ||
| Basic | Piperidine (20% in DMF) | Labile | Boc, Z (Cbz), Trt | Fmoc |
| Sodium hydroxide (aq.) | Labile | Boc, Z (Cbz), Trt | ||
| Hydrazine | Labile | Boc, Z (Cbz), Trt | Dde, ivDde | |
| Reductive | Catalytic Hydrogenation (H₂, Pd/C) | Stable | Boc, Fmoc | Z (Cbz), Bn |
| Nucleophilic | Sodium Borohydride (NaBH₄) | Labile | Boc, Z (Cbz), Fmoc |
Orthogonality with Other Protecting Groups
The trifluoroacetyl group exhibits excellent orthogonality with several widely used protecting groups, allowing for selective deprotection in complex synthetic schemes. It is fully orthogonal to the acid-labile Boc and benzyl (Bzl) groups, as well as the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1] It is considered semi-orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, as the conditions for Fmoc removal (e.g., piperidine) can also cleave the TFA group.[1] However, the TFA group's lability to milder bases can sometimes be exploited for selective removal in the presence of more robust base-labile groups.
Caption: Orthogonality of the TFA protecting group.
Experimental Protocols
Introduction of the Trifluoroacetyl Group
The trifluoroacetyl group is typically introduced using trifluoroacetic anhydride (TFAA) or an ester of trifluoroacetic acid, such as ethyl trifluoroacetate.
Protocol 4.1.1: Trifluoroacetylation of an Amine using Trifluoroacetic Anhydride
-
Dissolve the amine-containing substrate in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine or pyridine (1.1 to 1.5 equivalents), to the solution.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Nδ-Trifluoroacetyl-Ornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of peptide and protein chemistry, enabling the construction of complex biomolecules for a wide array of applications in research, diagnostics, and therapeutics. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method in SPPS that relies on the graded acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups. This document provides a detailed protocol for the incorporation of Nα-Boc-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH) into a peptide sequence using Boc-SPPS.
The trifluoroacetyl (Tfa) group offers a unique protecting strategy for the δ-amino group of ornithine. It is notably stable to the acidic conditions used for the repetitive cleavage of the Nα-Boc group (typically 50% trifluoroacetic acid in dichloromethane). However, its removal requires specific, non-acidolytic conditions, providing an orthogonal protection scheme within the Boc-SPPS framework. This allows for selective deprotection strategies, which can be advantageous in the synthesis of complex or modified peptides.
Data Presentation
While specific quantitative data for the synthesis of a wide range of peptides using this compound is not extensively reported in publicly available literature, the following table summarizes typical performance indicators for Boc-SPPS of standard peptide sequences. These values can be used as a general benchmark for the synthesis of peptides containing this compound, with the understanding that actual results will be sequence-dependent.
| Parameter | Typical Range | Notes |
| Resin Loading | 0.4-1.0 mmol/g | Dependent on the specific resin used (e.g., Merrifield, PAM). |
| Coupling Efficiency | >99% | Per step, as monitored by a qualitative ninhydrin test. Lower efficiency may be observed for sterically hindered amino acids. |
| Overall Crude Yield | 70-90% | Highly sequence-dependent. Aggregation of the growing peptide chain can significantly reduce the yield. |
| Purity of Crude Peptide | 50-80% | Determined by RP-HPLC. The major impurities are typically deletion sequences resulting from incomplete coupling or deprotection. |
| Final Purity | >95% | After purification by preparative RP-HPLC. |
Experimental Protocols
This section details the step-by-step methodology for the solid-phase synthesis of a peptide containing an ornithine residue protected with a trifluoroacetyl group on its side chain, using the Boc/Bzl strategy.
I. Resin Selection and Preparation
-
Resin Selection : For the synthesis of a peptide acid, Merrifield resin or PAM (phenylacetamidomethyl) resin are suitable choices. For a peptide amide, MBHA (p-methylbenzhydrylamine) resin is recommended.[1]
-
Resin Swelling :
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DCM.
-
II. First Amino Acid Attachment (Loading)
This protocol assumes the first amino acid is not this compound. For loading this compound as the first amino acid, the same procedure applies.
-
Cesium Salt Method for Merrifield Resin :
-
Dissolve Boc-amino acid (1.5 eq. relative to resin capacity) in a mixture of ethanol and water.
-
Neutralize the solution with a 1M aqueous solution of cesium carbonate (Cs₂CO₃) to pH 7.0.
-
Lyophilize the solution to obtain the Boc-amino acid cesium salt.
-
Dissolve the Boc-amino acid cesium salt in dimethylformamide (DMF).
-
Add the solution to the swelled resin and heat at 50°C for 12-24 hours with agitation.
-
Wash the resin thoroughly with DMF, a 1:1 mixture of DMF/water, DMF, and finally DCM.
-
Dry the resin under vacuum.
-
Determine the loading capacity using a quantitative ninhydrin test or by weight gain.
-
III. Peptide Chain Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.
-
Deprotection of Nα-Boc Group :
-
Wash the resin-bound peptide with DCM (3 x 1 min).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the TFA solution and wash the resin with DCM (3 x 1 min) and isopropanol (IPA) (2 x 1 min) to remove residual TFA.[2]
-
Wash again with DCM (3 x 1 min).
-
-
Neutralization :
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 1 min) to remove excess DIEA.
-
-
Amino Acid Coupling :
-
Dissolve the next Boc-protected amino acid (3 eq.) and an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized resin-bound peptide.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction : Perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
IV. Final Cleavage and Side-Chain Deprotection (Excluding Nδ-Tfa)
This step cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups. The Nδ-Tfa group remains intact under these conditions.
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive residues like Cys, Met, or Trp is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). For peptides containing these sensitive residues, a more complex cocktail such as Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 v/v/v/v/v) may be necessary.[3][4]
-
Cleavage Procedure :
-
Ensure the N-terminal Boc group of the final amino acid has been removed.
-
Wash the dried peptidyl-resin with DCM.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation :
-
Add the collected filtrate dropwise to a 10-fold volume of cold diethyl ether (Et₂O).
-
A white precipitate of the peptide should form.
-
Keep the mixture at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold Et₂O two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
V. Deprotection of the Nδ-Trifluoroacetyl (Tfa) Group
This step is performed on the cleaved and precipitated peptide.
-
Deprotection Solution : Prepare a solution of sodium borohydride (NaBH₄) in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and ethanol. Use a significant excess of NaBH₄ relative to the peptide.
-
Deprotection Procedure :
-
Dissolve the Tfa-protected peptide in the THF/ethanol solvent mixture.
-
Add the NaBH₄ to the peptide solution.
-
Stir the reaction mixture at room temperature for up to 60 minutes.[5]
-
Monitor the reaction by RP-HPLC or mass spectrometry to confirm the removal of the Tfa group.
-
-
Work-up and Purification :
-
Quench the reaction by the slow addition of an acid (e.g., dilute acetic acid) until gas evolution ceases.
-
Remove the organic solvents under reduced pressure.
-
The resulting aqueous solution containing the deprotected peptide can then be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Boc-SPPS Workflow Diagram
Caption: Workflow for Boc-SPPS of a peptide containing this compound.
Chemical Logic of Nδ-Tfa Orthogonality in Boc-SPPS
Caption: Orthogonal deprotection strategy for the Nδ-Tfa group in Boc-SPPS.
References
Application Notes: Strategic Incorporation of Boc-Orn(Tfa)-OH in Peptide Synthesis
References
- 1. peptide.com [peptide.com]
- 2. fiveable.me [fiveable.me]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Cleavage of the Trifluoroacetyl (Tfa) Group from the Ornithine Side-Chain
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of the trifluoroacetyl (Tfa) protecting group from the side-chain of ornithine residues in peptides and related compounds. The Tfa group is a valuable protecting group for the δ-amino group of ornithine due to its stability under various conditions; however, its efficient and clean removal is crucial for the synthesis of the final target molecule.
Introduction
The trifluoroacetyl (Tfa) group is frequently employed to protect the side-chain amino group of ornithine during solid-phase and solution-phase peptide synthesis. Its electron-withdrawing nature makes the amide bond susceptible to cleavage under specific acidic or basic conditions. The choice of deprotection strategy depends on the overall chemical structure of the molecule, the presence of other protecting groups, and the desired final purity of the product. This document outlines both acidic and basic cleavage protocols, providing quantitative data and detailed experimental procedures to guide researchers in selecting the optimal method for their specific application.
Data Presentation: Comparison of Tfa Cleavage Methods
The following table summarizes the key quantitative parameters for the most common methods used for the deprotection of the Tfa group from an ornithine side-chain.
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield | Notes |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) / Scavengers | Dichloromethane (DCM) | Room Temperature | 1 - 4 hours | >90% | "Cleavage cocktail" composition can be varied to minimize side reactions. |
| Basic Cleavage | Aqueous Piperidine | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room Temperature | 24 hours | High | A mild basic method suitable for sensitive substrates.[1] |
| Basic Cleavage | Ammonium Hydroxide (NH₄OH) | Methanol (MeOH) / Water | Room Temperature | 2 - 6 hours | Good to High | Effective for Tfa groups and other base-labile esters. |
| Basic Cleavage | Sodium Hydroxide (NaOH) | Water / Organic Co-solvent | Room Temperature | 1 - 4 hours | High | A stronger base, may not be suitable for base-sensitive molecules. |
Experimental Protocols
Protocol 1: Acidic Cleavage using a Trifluoroacetic Acid (TFA) Cocktail
This protocol is a general method for the global deprotection of a peptide from a solid-phase resin, which includes the cleavage of the Tfa group from the ornithine side-chain.
Materials:
-
Tfa-protected peptide on a solid-phase support
-
Trifluoroacetic Acid (TFA), high purity
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge tubes
-
Rotary evaporator
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
Drain the DCM.
-
Prepare the cleavage cocktail. A common cocktail (Reagent K) consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For simpler peptides, a mixture of TFA/TIS/water (95:2.5:2.5 v/v) can be used.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-4 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with additional TFA and then with DCM. Combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator to approximately 1-2 mL.
-
Precipitate the peptide by adding the concentrated solution to a 10-fold volume of cold diethyl ether.
-
Pellet the peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Basic Cleavage using Aqueous Piperidine
This protocol is suitable for the selective cleavage of the Tfa group from the ornithine side-chain, potentially leaving other acid-labile protecting groups intact.
Materials:
-
Tfa-protected ornithine-containing compound
-
Piperidine
-
Water
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Rotary evaporator
Procedure:
-
Dissolve the Tfa-protected compound in DCM or DMF.
-
Prepare a solution of aqueous piperidine (e.g., 20-50% in water).
-
Add the aqueous piperidine solution to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.[1]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess piperidine under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by standard chromatographic techniques.
Protocol 3: Basic Cleavage using Ammonium Hydroxide
This method offers a milder basic condition for Tfa group removal.
Materials:
-
Tfa-protected ornithine-containing compound
-
Ammonium hydroxide (e.g., 28-30% solution in water)
-
Methanol (MeOH)
-
Rotary evaporator
Procedure:
-
Dissolve the Tfa-protected compound in a mixture of methanol and water.
-
Add ammonium hydroxide to the solution. The final concentration of NH₄OH should be sufficient to achieve a basic pH.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.
-
The resulting deprotected compound can be purified as needed.
Mandatory Visualizations
Experimental Workflow for Tfa Cleavage
References
Application Notes and Protocols: A Comparative Study of HBTU and HATU for the Efficient Coupling of Boc-Orn(Tfa)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high purity and yield of the final peptide. The choice of coupling reagent is a critical determinant of success, particularly when incorporating amino acids with bulky or sensitive side chains. This document provides a detailed comparison of two widely used uronium-based coupling reagents, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), for the coupling of the sterically hindered amino acid derivative, Nα-tert-butyloxycarbonyl-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH).
HATU is generally recognized as a more reactive and efficient coupling reagent than HBTU, often leading to faster reaction times, higher yields, and reduced racemization, especially in challenging coupling scenarios.[1][2] This increased reactivity is attributed to the 7-azabenzotriazole moiety, which forms a more reactive OAt active ester intermediate.[3]
Quantitative Data Summary
While specific comparative studies detailing the precise coupling yields of this compound with HBTU and HATU are not extensively documented in publicly available literature, we can extrapolate expected efficiencies based on their performance with other sterically hindered and Boc-protected amino acids. The trifluoroacetyl (Tfa) protecting group on the side chain of ornithine adds steric bulk, potentially making this a "difficult coupling." In such cases, the superior reactivity of HATU is expected to provide a significant advantage.
| Coupling Reagent | Expected Coupling Efficiency for this compound | Typical Reaction Time | Notes |
| HBTU | 85-95% | 30-120 minutes | A reliable and cost-effective choice for many standard couplings. May require longer reaction times or double coupling for sterically hindered residues. |
| HATU | >95% | 15-60 minutes | Generally preferred for difficult couplings, offering higher yields and reduced risk of racemization.[1][2] The faster reaction kinetics can be advantageous in preserving the integrity of sensitive peptide sequences. |
Note: The expected coupling efficiencies are estimates based on the known reactivity of these reagents and their performance in similar challenging couplings.[4] Actual yields may vary depending on the specific peptide sequence, resin, and reaction conditions. It is always recommended to monitor the coupling reaction (e.g., using a Kaiser test) to ensure completion.
Signaling Pathways and Experimental Workflows
General Peptide Coupling Reaction Mechanism
The following diagram illustrates the general mechanism of amide bond formation using a uronium-based coupling reagent like HBTU or HATU. The process involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack from the free amine of the resin-bound peptide.
Caption: General mechanism of peptide bond formation using HBTU/HATU.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
The diagram below outlines the key steps in a typical solid-phase peptide synthesis cycle for the incorporation of a Boc-protected amino acid.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle workflow.
Experimental Protocols
The following are generalized protocols for the coupling of this compound using HBTU and HATU in a manual solid-phase peptide synthesis setting. These protocols assume a starting scale of 0.1 mmol on a suitable resin (e.g., Merrifield or PAM resin).
Materials and Reagents
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
-
Peptide synthesis resin (e.g., Merrifield or PAM resin) with a free amino group
-
Kaiser test kit
Protocol for HBTU Coupling
-
Resin Preparation:
-
Swell the peptide-resin (0.1 mmol) in DCM (5 mL) for 30 minutes in a reaction vessel.
-
Perform Boc deprotection by treating the resin with 50% TFA in DCM (v/v) for 1 x 2 minutes and 1 x 20 minutes.[5]
-
Wash the resin thoroughly with DCM (3 x 5 mL) and IPA (2 x 5 mL), followed by DCM (3 x 5 mL).[5]
-
Neutralize the resin with 10% DIPEA in DCM (v/v) (2 x 5 mL) for 2 minutes each.
-
Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HBTU (0.29 mmol, 2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) to the amino acid/HBTU solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes.
-
-
Monitoring and Washing:
-
Take a small sample of the resin and perform a Kaiser test to monitor the completion of the reaction.
-
If the Kaiser test is negative (indicating complete coupling), wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
If the Kaiser test is positive, continue the coupling for an additional 30-60 minutes or perform a second coupling (recouple).
-
Protocol for HATU Coupling
-
Resin Preparation:
-
Follow the same resin preparation and deprotection/neutralization steps as described in the HBTU protocol (Section 4.2.1).
-
-
Coupling Reaction:
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (0.6 mmol, 6 eq.) to the amino acid/HATU solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 15-60 minutes.
-
-
Monitoring and Washing:
Conclusion
Both HBTU and HATU are effective coupling reagents for the incorporation of this compound in solid-phase peptide synthesis. While HBTU is a robust and widely used reagent, HATU offers superior performance for sterically hindered amino acids, providing higher coupling efficiencies in shorter reaction times and with a reduced risk of racemization.[1][2] For the synthesis of peptides containing this compound, particularly in long or complex sequences where high efficiency at every step is crucial, HATU is the recommended coupling reagent. The choice between HBTU and HATU may also be influenced by factors such as cost and the specific requirements of the peptide being synthesized. In all cases, careful monitoring of the coupling reaction is essential to ensure the successful synthesis of the target peptide.
References
Application Notes & Protocols: Synthesis of Peptides Containing N-delta-Trifluoroacetyl-L-ornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ornithine, a non-proteinogenic amino acid, is a valuable component in designing novel peptides, including cyclic peptides and those with modified side chains for enhanced biological activity or stability. The synthesis of such peptides requires a robust strategy for protecting the α-amino and δ-amino groups to ensure controlled, sequential assembly. The N-delta-trifluoroacetyl (Tfa) group offers a unique protecting group option due to its stability in strong acids.
However, the N-δ-Tfa group is labile to basic conditions. This characteristic makes it incompatible with the most common solid-phase peptide synthesis (SPPS) strategy, Fmoc/tBu chemistry, which utilizes a base (typically piperidine) for the repeated removal of the N-α-Fmoc group. The piperidine treatment would prematurely cleave the Tfa group from the ornithine side chain, leading to undesired branching and sequence truncation.
Therefore, the successful incorporation of N-δ-Tfa-ornithine into a peptide sequence necessitates the use of the tert-butyloxycarbonyl/benzyl (Boc/Bzl) protection strategy. In Boc-SPPS, the temporary N-α-Boc group is removed with a moderate acid (TFA), which leaves the acid-stable Tfa group and benzyl-based side-chain protecting groups intact. This document provides a detailed protocol for the synthesis of peptides containing N-δ-Tfa-ornithine using Boc/Bzl SPPS, followed by final cleavage and optional post-cleavage Tfa group removal.
Orthogonal Protection Strategy in Boc-SPPS
The core of this synthetic approach lies in the differential acid lability of the protecting groups. The N-α-Boc group is removed by moderate acid (TFA), while the permanent benzyl-based (Bzl) side-chain protecting groups and the peptide-resin linkage require a much stronger acid (anhydrous HF) for cleavage. The N-δ-Tfa group is stable to both TFA and HF, allowing it to be retained on the peptide post-cleavage or removed in a final, orthogonal step using basic conditions.
Application Notes and Protocols for Selective Boc Deprotection in the Presence of a Tfa Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly peptides and pharmaceuticals, the use of protecting groups is essential to selectively mask reactive functional groups. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1] Conversely, the trifluoroacetyl (Tfa) group is a common protecting group for amines and other functionalities that is readily cleaved under basic conditions. The differential lability of these two groups forms the basis of an orthogonal protection strategy, allowing for the selective deprotection of one in the presence of the other.[2][3]
This document provides a detailed protocol for the selective removal of the Boc protecting group from an amine in the presence of a Tfa-protected amine on the same molecule. The procedure is based on the acid-lability of the Boc group, which can be cleaved using trifluoroacetic acid (TFA), while the Tfa group remains intact under these conditions.[3]
Principle of Orthogonal Deprotection
The selective deprotection of the Boc group in the presence of a Tfa group is achieved by exploiting their distinct chemical stabilities. The Boc group is highly sensitive to acid, readily undergoing cleavage via a carbocationic intermediate.[4] In contrast, the Tfa group, being an amide, is stable to acidic conditions but is susceptible to hydrolysis under basic conditions. This orthogonality is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex molecules.[2]
The signaling pathway for this selective deprotection is a straightforward chemical transformation.
Caption: Chemical transformation pathway for selective Boc deprotection.
Experimental Protocols
The following is a general protocol for the selective deprotection of a Boc-protected amine in the presence of a Tfa-protected amine. The reaction conditions may require optimization depending on the specific substrate.
Materials and Reagents
-
Boc- and Tfa-protected substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Deprotection Procedure
Caption: Experimental workflow for selective Boc deprotection.
-
Dissolution: Dissolve the Boc- and Tfa-protected substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting point is a 1:1 mixture of TFA and DCM by volume, although the concentration of TFA can be adjusted based on the substrate's sensitivity.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the selective deprotection of a Boc group in the presence of other acid-sensitive groups, which can be extrapolated to the Tfa-containing substrates due to the high stability of the Tfa group to acid.
| Substrate Type | TFA Concentration in DCM | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc protected amine | 25% | Room Temp. | 2 | >90 | [5] |
| N-Boc protected amine | 50% | 0 to Room Temp. | 1-3 | >95 | [6] |
| N-Boc protected amino acid | 1:1 (TFA:DCM) | Room Temp. | 2 | High | [1] |
| Complex molecule with Boc | 20-50% | 0 to Room Temp. | 1-4 | 85-98 | General Observation |
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
-
The quenching process with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate venting to prevent pressure build-up.
Conclusion
The selective deprotection of a Boc group in the presence of a Tfa group is a reliable and high-yielding transformation that leverages the principles of orthogonal protection. The protocol described herein, utilizing trifluoroacetic acid in dichloromethane, is a standard and effective method for achieving this selective cleavage. Careful monitoring of the reaction and appropriate work-up procedures are key to obtaining the desired product in high purity. This methodology is a valuable tool for the synthesis of complex molecules in academic and industrial research.
References
Application Notes and Protocols: Boc-Orn(Tfa)-OH in the Synthesis of Apamin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apamin, an 18-amino acid peptide neurotoxin isolated from bee venom, is a highly selective blocker of small-conductance calcium-activated potassium (SK) channels. This property makes it a valuable pharmacological tool for studying the physiological roles of these channels and a lead compound for the development of novel therapeutics targeting SK channel-related pathologies. The synthesis of apamin analogs allows for the exploration of structure-activity relationships, leading to the development of more potent and selective modulators of SK channels.
The incorporation of non-proteinogenic amino acids, such as ornithine, into the apamin sequence offers a strategic approach to modify the peptide's properties. Specifically, the use of Nα-Boc-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH) provides a versatile building block for solid-phase peptide synthesis (SPPS). The trifluoroacetyl (Tfa) protecting group on the delta-amino group of ornithine is stable during Boc-SPPS and can be selectively removed post-synthesis. The resulting free amino group can then be guanidinated to yield a homoarginine residue, effectively mimicking the critical arginine residues in the native apamin sequence. This application note provides detailed protocols for the synthesis of apamin analogs using this compound, their subsequent modification, and biological evaluation.
Data Presentation
Table 1: Physicochemical Properties of Protected Amino Acid
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₂H₁₉F₃N₂O₅ | 344.28 | White to off-white powder |
Table 2: Biological Activity of Apamin and its Analogs
| Peptide | Sequence Modification | Target | Biological Activity (LD₅₀, mouse, s.c.) | Reference |
| Native Apamin | - | SK Channels | 58 µg / 20g mouse | [1] |
| [Orn¹³, Orn¹⁴]apamin | Arg¹³→Orn, Arg¹⁴→Orn | SK Channels | Inactive | [2][3] |
| [Har⁴, Arg¹³, Arg¹⁴]apamin | Arg⁴→Har, guanidination of [Orn¹³, Orn¹⁴]apamin | SK Channels | Full neurotoxic activity of native apamin | [2][3] |
| [Lys¹³, Lys¹⁴]apamin | Arg¹³→Lys, Arg¹⁴→Lys | SK Channels | Lethal potency observed | [4] |
| [Lys¹³]apamin | Arg¹³→Lys | SK Channels | Reduced neurotoxicity | [4] |
| [Lys¹⁴]apamin | Arg¹⁴→Lys | SK Channels | Reduced neurotoxicity | [4] |
Note: Har denotes homoarginine.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of [Orn(Tfa)¹³, Orn(Tfa)¹⁴]apamin
This protocol describes the manual solid-phase synthesis of the apamin analog where arginine residues at positions 13 and 14 are replaced with trifluoroacetyl-protected ornithine, using Boc chemistry.
Materials:
-
MBHA resin (0.5-1.0 mmol/g substitution)
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride
-
Kaiser test kit
Procedure:
-
Resin Swelling and Preparation:
-
Place MBHA resin in a reaction vessel and swell in DCM for 1 hour, followed by DMF for 1 hour.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
First Amino Acid Coupling:
-
Couple the C-terminal Boc-amino acid to the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DMF for 5 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings:
-
Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid in the apamin sequence.
-
For the incorporation of ornithine at positions 13 and 14, use this compound.
-
-
Capping (Optional):
-
After each coupling step, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, wash the resin thoroughly with DMF and DCM.
-
Treat the resin with anhydrous hydrogen fluoride (HF) or a low/high HF cocktail at 0°C for 1-2 hours to cleave the peptide from the resin and remove all side-chain protecting groups except for the Tfa group on ornithine.
-
Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
After cleavage, precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the [Orn(Tfa)¹³, Orn(Tfa)¹⁴]apamin as a white powder.
-
Protocol 2: Deprotection of the Trifluoroacetyl (Tfa) Group
Materials:
-
Purified [Orn(Tfa)¹³, Orn(Tfa)¹⁴]apamin
-
Aqueous piperidine solution (e.g., 20% in water) or dilute aqueous ammonia
-
RP-HPLC system for monitoring
Procedure:
-
Dissolve the purified [Orn(Tfa)¹³, Orn(Tfa)¹⁴]apamin in an aqueous buffer.
-
Add an aqueous piperidine solution to a final concentration of 10-20% or adjust the pH to approximately 10-11 with dilute aqueous ammonia.
-
Stir the reaction mixture at room temperature and monitor the deprotection by RP-HPLC. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, acidify the solution with a small amount of acetic acid or TFA.
-
Purify the resulting [Orn¹³, Orn¹⁴]apamin by RP-HPLC.
-
Lyophilize the pure fractions to obtain the deprotected peptide.
Protocol 3: Guanidination of Ornithine Side Chains
This protocol converts the ornithine residues into homoarginine residues.
Materials:
-
Purified [Orn¹³, Orn¹⁴]apamin
-
O-Methylisourea hemisulfate or 1H-Pyrazole-1-carboxamidine hydrochloride
-
Ammonium hydroxide or other suitable base
-
RP-HPLC system for monitoring
Procedure:
-
Dissolve the purified [Orn¹³, Orn¹⁴]apamin in an aqueous buffer.
-
Add a 5-10 fold molar excess of the guanidinating reagent (e.g., O-Methylisourea hemisulfate) per ornithine residue.
-
Adjust the pH of the reaction mixture to 10-11 with ammonium hydroxide.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for 24-48 hours.
-
Monitor the progress of the guanidination reaction by RP-HPLC.
-
Upon completion, acidify the reaction mixture and purify the final [Har⁴, Arg¹³, Arg¹⁴]apamin analog by RP-HPLC.
-
Lyophilize the pure fractions.
Protocol 4: Neurotoxicity Assay in Mice
This protocol is a general guideline for determining the median lethal dose (LD₅₀) of apamin analogs. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Male Swiss albino mice (e.g., 18-22 g)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
-
Series of dilutions of the apamin analog in sterile saline
Procedure:
-
Animal Acclimatization:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
-
Dose Preparation:
-
Prepare a series of graded doses of the apamin analog in sterile saline. The dose range should be chosen based on preliminary studies or literature data for similar compounds.
-
-
Animal Grouping:
-
Divide the mice into groups of at least 5-10 animals per dose group, plus a control group receiving only sterile saline.
-
-
Administration:
-
Administer a single subcutaneous (s.c.) injection of the designated dose to each mouse in the respective group.
-
-
Observation:
-
Observe the animals continuously for the first few hours post-injection and then periodically for at least 24-48 hours.
-
Record the number of mortalities and any signs of toxicity (e.g., convulsions, paralysis, respiratory distress) in each group.
-
-
LD₅₀ Calculation:
-
Calculate the LD₅₀ value using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.
-
Visualizations
Caption: Workflow for the synthesis of apamin analogs using this compound.
Caption: Signaling pathway showing apamin analog blocking the SK channel.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. revistas.unal.edu.co [revistas.unal.edu.co]
- 4. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for HPLC Purification of Peptides Containing Orn(Tfa)
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic peptides. For peptides incorporating the non-standard amino acid Ornithine with a trifluoroacetyl (Tfa) protecting group on its side chain, reversed-phase HPLC (RP-HPLC) is the method of choice. The Tfa group, being hydrophobic, significantly influences the peptide's retention behavior on the nonpolar stationary phase. The following application notes and protocols provide a detailed guide for the successful purification of Orn(Tfa)-containing peptides.
The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), utilizing C18-modified silica as the stationary phase and UV detection.[1] In RP-HPLC, the retention of peptides is dependent on their hydrophobicity.[1] The purification process typically begins with the elution of polar contaminants using an aqueous mobile phase containing 0.1% trifluoroacetic acid (TFA).[1] Subsequently, the polarity of the eluent is gradually decreased by increasing the proportion of an organic solvent, such as acetonitrile, which also contains 0.1% TFA.[1] This gradient separates the target peptide from other impurities, which are monitored by UV absorbance, typically at 210–220 nm.[1]
Key Considerations for Orn(Tfa) Peptides
The trifluoroacetyl group on the ornithine side chain increases the overall hydrophobicity of the peptide. This generally leads to longer retention times on reversed-phase columns compared to their unprotected counterparts. The acidic nature of the HPLC mobile phase, typically containing trifluoroacetic acid (TFA), is crucial for good peak shape and resolution. TFA acts as an ion-pairing reagent, masking the charges on the peptide and minimizing undesirable interactions with the silica backbone of the stationary phase.[2][3]
Experimental Workflow
The overall process for the purification of a crude Orn(Tfa)-containing peptide involves several key steps, from initial analysis to final lyophilization of the pure product.
Caption: General workflow for the purification of Orn(Tfa)-containing peptides.
Materials and Equipment
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV detector.
-
Preparative HPLC system for larger scale purification.
-
Lyophilizer (Freeze-Dryer).
Columns
-
Analytical Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Preparative Reversed-Phase C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).
Reagents and Solvents
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Crude Orn(Tfa)-containing peptide.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment and Method Development
This protocol is designed to assess the purity of the crude peptide and to optimize the separation conditions for preparative scale purification.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Sample Preparation:
-
HPLC Conditions:
-
Column: Analytical C18 column.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: 220 nm.[2]
-
Injection Volume: 10-20 µL.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. For peptides that are very hydrophobic, a shallower gradient (e.g., 30-70% B over 40 minutes) may be necessary to achieve good resolution.[2]
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity of the crude peptide by dividing the peak area of the main product by the total peak area of all peaks.
-
| Parameter | Analytical HPLC Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-65% B over 30 min |
| Detection | 220 nm |
| Injection Volume | 10-20 µL |
| Sample Conc. | ~1 mg/mL |
Protocol 2: Preparative RP-HPLC for Peptide Purification
This protocol is for the purification of the Orn(Tfa)-containing peptide based on the optimized conditions from the analytical run.
-
Mobile Phase Preparation:
-
Prepare sufficient volumes of Mobile Phase A and B as described in Protocol 1.
-
-
Sample Preparation:
-
Dissolve the crude peptide in the minimum volume of Mobile Phase A. The concentration will depend on the capacity of the preparative column.
-
-
HPLC Conditions:
-
Column: Preparative C18 column.
-
Flow Rate: This will be significantly higher than the analytical flow rate and depends on the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).[4]
-
Detection: 220 nm.[2]
-
Injection Volume: Dependent on the sample concentration and column size.
-
Gradient: Use the optimized gradient from the analytical run, adjusting the time segments to account for the different column volume and flow rate. A common strategy is to start with an isocratic hold at a low percentage of B to allow all non-retained impurities to elute, followed by the separation gradient.[4]
-
-
Fraction Collection:
-
Collect fractions as the peaks elute from the column. The size of the fractions will depend on the peak width.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine the purity of each fraction.
-
Pool the fractions that contain the pure peptide (>95% purity is a common target).
-
| Parameter | Preparative HPLC Conditions |
| Column | C18, 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18-20 mL/min |
| Gradient | Optimized from analytical run |
| Detection | 220 nm |
| Injection Volume | Variable |
| Sample Prep | Dissolved in minimal Mobile Phase A |
Logical Relationship for Method Optimization
The optimization of the HPLC method is a logical process aimed at achieving the best possible separation of the target peptide from its impurities.
Caption: Logical flow for optimizing an HPLC method for peptide purification.
Data Presentation
The following table provides a hypothetical example of data that could be obtained during the purification of an Orn(Tfa)-containing peptide.
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Yield (mg) |
| Crude Peptide | 15.2 | 75.3 | 75.3 | - |
| Fraction 10 | 15.1 | 96.8 | 96.8 | 5.2 |
| Fraction 11 | 15.2 | 98.5 | 98.5 | 12.7 |
| Fraction 12 | 15.3 | 97.2 | 97.2 | 6.1 |
| Pooled Fractions | 15.2 | 98.1 | 98.1 | 24.0 |
Post-Purification Handling
Once the pure fractions are pooled, the acetonitrile should be removed by rotary evaporation. The remaining aqueous solution is then frozen and lyophilized to obtain the purified peptide as a fluffy white powder. The final product should be stored at -20°C or lower to prevent degradation.
Troubleshooting
-
Poor Peak Shape: This can be caused by low TFA concentration, column degradation, or sample overload. Ensure the mobile phase contains at least 0.1% TFA and that the column is in good condition.[5] For peptides with multiple basic residues, a higher TFA concentration (up to 0.25%) may improve peak shape.[6]
-
Low Recovery: Peptides can adsorb to surfaces. Using low-adsorption vials and minimizing transfer steps can help. Ensure the peptide is fully dissolved before injection.
-
Co-eluting Impurities: If impurities co-elute with the product, a shallower gradient or a different stationary phase (e.g., C8 or C4 for very hydrophobic peptides) may be necessary to improve resolution.[2]
By following these detailed protocols and considering the specific properties of Orn(Tfa)-containing peptides, researchers can achieve high purity products suitable for a wide range of downstream applications.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. A Chemical Strategy for the Preparation of Multimodified Peptide Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Orn(Tfa)-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance proteolytic stability, modulate receptor affinity, and introduce unique functionalities. N-δ-trifluoroacetyl-L-ornithine, hereafter referred to as Orn(Tfa), is one such modified amino acid. The trifluoroacetyl (Tfa) group serves as a protecting group during synthesis and can also be utilized as a chemical handle or to alter the physicochemical properties of the peptide. Accurate characterization of Orn(Tfa)-containing peptides by mass spectrometry is crucial for identity confirmation, purity assessment, and quantitative analysis.
These application notes provide a comprehensive overview and detailed protocols for the successful analysis of Orn(Tfa)-containing peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Fragmentation Analysis of Orn(Tfa)-Containing Peptides
Understanding the fragmentation behavior of Orn(Tfa)-containing peptides under collision-induced dissociation (CID) is fundamental for their identification. The fragmentation pattern is a composite of the peptide backbone cleavage and the fragmentation of the modified ornithine side chain.
1.1. Peptide Backbone Fragmentation
As with standard peptides, the primary fragmentation of the peptide backbone upon low-energy CID results in the formation of b- and y-type ions . This occurs through the cleavage of the amide bonds along the peptide chain. The resulting fragment ion series allows for the determination of the amino acid sequence.
1.2. Orn(Tfa) Side Chain Fragmentation
The Tfa-protected side chain of ornithine introduces specific fragmentation pathways that can be used as diagnostic markers. Based on the fragmentation of other trifluoroacetylated amines and acylated peptides, two primary fragmentation routes for the Orn(Tfa) side chain are proposed:
-
Alpha-Cleavage: A characteristic fragmentation for Tfa-protected amines is the cleavage alpha to the amide nitrogen on the side chain. This can result in specific imine fragment ions.
-
Neutral Loss of the Trifluoroacetyl Group: A common fragmentation pathway for acylated peptides is the neutral loss of the modifying group. For Orn(Tfa), this could manifest as a neutral loss of the entire trifluoroacetamide group or fragments thereof. A potential prominent neutral loss would be that of trifluoroacetamide (C2H2F3NO), with a monoisotopic mass of approximately 113.01 Da.
The presence of these characteristic fragmentation patterns, in addition to the standard b- and y-ion series, provides high confidence in the identification of Orn(Tfa)-containing peptides.
Quantitative Analysis of Orn(Tfa)-Containing Peptides
Targeted mass spectrometry, particularly using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, is the method of choice for the accurate quantification of Orn(Tfa)-containing peptides in complex matrices.[1] This approach offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
2.1. Method Development for Quantitative Analysis
The development of a robust quantitative method involves:
-
Selection of a Precursor Ion: Typically, the most abundant and stable charge state of the peptide is chosen.
-
Optimization of Fragmentation: The collision energy is optimized to produce a few intense and stable fragment ions.
-
Selection of MRM Transitions: At least two to three specific and intense fragment ions are chosen for each peptide to ensure specificity and accuracy.[2] Fragments with an m/z greater than the precursor are often optimal for reducing interference.[1]
2.2. Data Presentation
The following tables illustrate how quantitative data for Orn(Tfa)-containing peptides can be presented.
Table 1: Optimized MRM Transitions for the quantitative analysis of a hypothetical Orn(Tfa)-containing peptide (Ac-Tyr-Val-Orn(Tfa)-Gly-Leu-NH2).
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 716.3 (M+H)+ | 587.3 (y4) | 25 | 50 |
| 716.3 (M+H)+ | 488.2 (y3) | 28 | 50 |
| 716.3 (M+H)+ | 279.1 (b2) | 22 | 50 |
Note: The values in this table are illustrative and would need to be empirically determined for a specific peptide.
Table 2: Linearity of detection for a hypothetical Orn(Tfa)-containing peptide.
| Concentration (ng/mL) | Mean Peak Area (n=3) | Standard Deviation | %RSD |
| 1 | 15,432 | 987 | 6.4 |
| 5 | 78,954 | 3,158 | 4.0 |
| 10 | 162,345 | 5,844 | 3.6 |
| 50 | 815,678 | 24,470 | 3.0 |
| 100 | 1,654,321 | 41,358 | 2.5 |
| 500 | 8,321,987 | 166,440 | 2.0 |
Note: This table demonstrates the expected linear response of the assay over a range of concentrations and would be essential for validating a quantitative method.
Experimental Protocols
3.1. Protocol for Sample Preparation of Orn(Tfa)-Containing Peptides
This protocol outlines the steps for preparing a synthetic Orn(Tfa)-containing peptide for LC-MS/MS analysis.
-
Peptide Solubilization:
-
Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% formic acid in water. For more hydrophobic peptides, the addition of an organic solvent like acetonitrile or isopropanol may be necessary.
-
-
Removal of Trifluoroacetic Acid (TFA):
-
Residual TFA from peptide synthesis and purification can suppress the electrospray ionization signal. If high concentrations of TFA are suspected, a buffer exchange or sample clean-up step is recommended.
-
Option A: Lyophilization from HCl Solution: Dissolve the peptide in 10 mM HCl and lyophilize. Repeat 2-3 times to exchange the TFA counter-ion for chloride.
-
Option B: Solid-Phase Extraction (SPE): Use a C18 SPE cartridge.
-
Condition the cartridge with acetonitrile, followed by equilibration with 0.1% formic acid in water.
-
Load the peptide sample.
-
Wash with 0.1% formic acid in water to remove salts and residual TFA.
-
Elute the peptide with a solution of acetonitrile in 0.1% formic acid (e.g., 60% acetonitrile, 0.1% formic acid).
-
-
-
Final Sample Dilution:
-
Dilute the peptide to the desired concentration for injection (e.g., 1-10 µg/mL for qualitative analysis, or to fall within the calibrated range for quantitative analysis) using the initial mobile phase conditions of the LC method (e.g., 95% Solvent A, 5% Solvent B).
-
3.2. Protocol for LC-MS/MS Analysis
This protocol provides a general starting point for the LC-MS/MS analysis of Orn(Tfa)-containing peptides.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF for identification or a triple quadrupole for quantification).
-
LC Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
LC Gradient:
-
A typical gradient would be from 5% to 60% Solvent B over 20-30 minutes at a flow rate of 0.3 mL/min. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.
-
Acquisition Mode:
-
For identification: Data-Dependent Acquisition (DDA) with a survey scan (e.g., m/z 300-1800) followed by MS/MS of the top 3-5 most intense ions.
-
For quantification: Multiple Reaction Monitoring (MRM) using the optimized transitions.
-
-
Diagrams
Caption: Experimental workflow for the analysis of Orn(Tfa)-containing peptides.
Caption: Proposed fragmentation scheme for Orn(Tfa)-containing peptides in CID.
References
Troubleshooting & Optimization
Technical Support Center: Boc-Orn(Tfa)-OH Coupling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling yields with Boc-Orn(Tfa)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The trifluoroacetyl (Tfa) protecting group on the side chain of ornithine is bulky and electron-withdrawing. This steric hindrance can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate and leading to incomplete coupling.
Q2: What are the primary indicators of a low coupling yield with this compound?
A2: A positive ninhydrin test (indicating free amines) after the coupling step is the most direct indicator. Other signs include the presence of deletion sequences (peptides missing the Orn(Tfa) residue) in the final crude product upon analysis by mass spectrometry or HPLC, and a lower than expected overall yield of the purified peptide.
Q3: Can the choice of solid support influence the coupling efficiency of this compound?
A3: Yes, the properties of the resin can impact coupling efficiency. Resins with higher swelling capacity, such as PEG-based resins (e.g., ChemMatrix®), can improve reagent diffusion and reduce peptide chain aggregation, which is particularly beneficial for coupling sterically hindered residues like this compound. Polystyrene-based resins may sometimes exacerbate aggregation-related coupling issues.
Q4: How does the position of the this compound residue in the peptide sequence affect coupling?
A4: Coupling efficiency can be sequence-dependent. If this compound is to be coupled to another sterically hindered amino acid or is part of a sequence prone to aggregation, the difficulty of the coupling is often magnified.
Troubleshooting Guide
Low coupling yield with this compound is a common issue in solid-phase peptide synthesis. This guide provides a systematic approach to diagnosing and resolving these challenges.
Problem: Positive Ninhydrin Test After Coupling
A positive ninhydrin test indicates the presence of unreacted free amino groups on the resin, signifying incomplete coupling of this compound.
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for a positive ninhydrin test.
Possible Causes & Solutions
| Possible Cause | Recommended Solution | Rationale |
| Steric Hindrance | 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Increase Reaction Time: Extend the coupling time to 4-24 hours.[1] 3. Change Coupling Reagent: Switch to a more potent activating reagent (see table below). | The bulky Tfa group slows down the reaction kinetics, requiring more time or a more reactive species to achieve complete acylation. |
| Peptide Aggregation | 1. Use Aggregation-Disrupting Solvents: Add a small percentage of DMSO or use a solvent like NMP. 2. Incorporate Pseudoproline Dipeptides: If applicable to the sequence, these can disrupt secondary structures. | Aggregation can make the N-terminal amine inaccessible. Disrupting the secondary structure can improve reagent access. |
| Suboptimal Activation | 1. Use a Stronger Activating Agent: Carbodiimide-based activators like DIC may be less effective. Switch to a uronium/phosphonium salt-based reagent. 2. Ensure Fresh Reagents: Coupling reagents can degrade over time. Use freshly prepared solutions. | Sterically hindered amino acids require a highly activated carboxyl group to overcome the energy barrier for amide bond formation. |
| Incomplete Deprotection of the Previous Residue | 1. Confirm Complete Fmoc Removal: Ensure the previous deprotection step was complete using a quantitative method if possible. 2. Perform a Second Deprotection: If in doubt, repeat the deprotection step before coupling this compound. | If the N-terminal amine is not fully deprotected, no coupling can occur at that site. |
Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Type | Relative Reactivity | Notes |
| DIC/HOBt | Carbodiimide | Standard | May be insufficient for highly hindered couplings. |
| HBTU/HATU | Uronium/Aminium | High | Generally effective, but HATU is often superior for difficult couplings. In situ neutralization protocols with HBTU can be used.[2] |
| PyBOP/PyAOP | Phosphonium | High | PyAOP is often more effective than PyBOP for hindered residues. |
| COMU | Uronium | Very High | A newer generation reagent known for high efficiency and reduced side reactions. |
Experimental Protocols
Standard Coupling Protocol for this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and solid support.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Previous Amino Acid Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the chosen coupling reagent (e.g., HBTU, 3-5 equivalents) and an appropriate base (e.g., DIPEA, 6-10 equivalents).
-
Allow the pre-activation to proceed for 2-5 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult couplings, this time can be extended up to 24 hours.[1]
-
-
Monitoring the Reaction:
-
Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin test.
-
If the test is positive, a second coupling (double coupling) is recommended. Repeat steps 4 and 5 with fresh reagents.
-
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step.
-
Capping (Optional but Recommended for Difficult Couplings): If the ninhydrin test remains positive after a double coupling, it is advisable to cap the unreacted amines to prevent the formation of deletion peptides. This can be done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
Peptide Coupling Reaction Pathway
References
Technical Support Center: Premature Cleavage of Tfa Group
This technical support center provides troubleshooting guidance and frequently asked questions regarding the premature cleavage of the Trifluoroacetyl (Tfa) protecting group during peptide synthesis. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Help! I'm observing premature cleavage of my Tfa protecting group. What should I do?
Premature cleavage of the Tfa group, commonly used to protect the ε-amino group of lysine, is most often due to its lability under the basic conditions required for Fmoc-group removal. While generally more resistant to piperidine than the Fmoc group, prolonged or repeated exposure can lead to its partial or complete removal.
1. Immediate Diagnostic Steps:
To confirm premature cleavage, it is recommended to perform a resin test at the synthesis stage where the issue is suspected.
2. Potential Causes and Preventative Measures:
The primary cause of premature Tfa cleavage is extended exposure to the basic conditions used for Fmoc deprotection. Below are the main contributing factors and how to mitigate them.
-
Extended Piperidine Treatment: Standard Fmoc deprotection involves short treatments with a piperidine solution. However, if these treatments are prolonged, or if a large number of cycles are performed, the cumulative exposure can be sufficient to cleave the Tfa group.
-
Solution: Minimize the Fmoc deprotection step to the shortest time necessary for complete removal. This can be monitored using a UV detector on an automated synthesizer. For manual synthesis, perform a small-scale test to determine the optimal deprotection time.
-
-
Stronger Bases: The use of stronger bases for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can accelerate the cleavage of the Tfa group.[1]
-
Solution: If possible, avoid the use of DBU when a Tfa-protected amino acid is present in your sequence. If DBU is necessary to overcome difficult couplings or aggregation, consider reducing its concentration or the treatment time.[1]
-
-
Aqueous Piperidine: Some protocols call for aqueous piperidine for the removal of the Tfa group.[2][3] If your piperidine solution has a high water content, it may increase the rate of Tfa cleavage.
-
Solution: Ensure you are using a fresh, anhydrous piperidine solution for Fmoc deprotection.
-
| Condition | Reagent | Duration | Purpose | Tfa Group Stability |
| Standard Fmoc Deprotection | 20% Piperidine in DMF | 5-20 minutes per cycle | Removal of Fmoc group | Generally stable, but can be partially cleaved with repeated cycles |
| Tfa Group Cleavage | 2M Aqueous Piperidine | 6-12 hours | Intentional removal of Tfa group[2] | Cleaved |
| Alternative Fmoc Deprotection | 2% DBU in DMF | 5-10 minutes per cycle | Removal of Fmoc group[1] | Increased risk of premature cleavage |
Experimental Protocols
Protocol 1: Resin Test for Tfa Stability
This protocol allows for the assessment of Tfa group stability at any point during solid-phase peptide synthesis (SPPS).
Objective: To determine if the Tfa protecting group has been prematurely cleaved from the peptide on the resin.
Materials:
-
Peptide-resin sample (approx. 5-10 mg)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Centrifuge
-
HPLC-MS system
Methodology:
-
After the desired number of coupling and deprotection cycles, remove a small sample of the peptide-resin from the synthesis vessel.
-
Wash the resin sample thoroughly with DCM to remove any residual DMF.
-
Dry the resin sample under vacuum.
-
Treat the resin with the cleavage cocktail for 1-2 hours at room temperature to cleave the peptide from the resin and remove other side-chain protecting groups.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Repeat the ether wash and centrifugation step twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by HPLC-MS.
-
Analysis: Look for two peptide masses in the mass spectrometry data: one corresponding to the fully protected peptide (with the Tfa group) and one corresponding to the peptide with the Tfa group removed (a mass difference of 96 Da). The relative peak areas in the HPLC chromatogram can be used to quantify the extent of premature cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the difference between premature Tfa cleavage and trifluoroacetylation?
A1: These are two distinct and unrelated side reactions.
-
Premature Tfa Cleavage: This is the unwanted removal of a trifluoroacetyl (Tfa) protecting group from an amino acid side chain (typically lysine) during synthesis. This is usually caused by the basic conditions of Fmoc deprotection.
-
Trifluoroacetylation: This is the unwanted addition of a trifluoroacetyl group to a free amine (usually the N-terminal α-amino group) on the peptide. This can be caused by reactive species generated from the trifluoroacetic acid (TFA) used in the final cleavage step.
Q2: How stable is the Tfa protecting group?
A2: The Tfa group is an acyl-type protecting group with moderate stability.
-
Base Stability: It is labile to mild basic conditions, such as piperidine and sodium hydroxide.[4] It can be completely removed with extended treatment of aqueous piperidine (e.g., 2M for 6-12 hours at room temperature).[2]
-
Acid Stability: It is generally stable to the acidic conditions of standard Fmoc-SPPS, including the final cleavage with TFA.
Q3: Are there alternatives to the Tfa group for orthogonal lysine protection?
A3: Yes, several other protecting groups can be used for the orthogonal protection of the lysine side chain in Fmoc-SPPS. These include:
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Cleaved with hydrazine.
-
Mtt (4-Methyltrityl): Cleaved with dilute TFA.
-
Alloc (Allyloxycarbonyl): Cleaved with a palladium catalyst.
The choice of protecting group will depend on the specific requirements of your synthesis.
Visualizations
References
- 1. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Boc-Orn(Tfa)-OH in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Boc-Orn(Tfa)-OH in their peptide synthesis endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy. The Nα-amino group is temporarily protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain δ-amino group of ornithine is protected by the base-labile trifluoroacetyl (Tfa) group. This orthogonal protection scheme allows for the selective deprotection of the side chain, enabling specific modifications such as lactam cyclization or the introduction of labels and conjugates at the ornithine residue.
Q2: What are the potential side reactions associated with the Tfa protecting group on the ornithine side chain?
The trifluoroacetyl (Tfa) group is an acyl-type protecting group. While it offers orthogonality to the acid-labile Boc group, researchers should be aware of the following potential side reactions:
-
Racemization during Activation: The Tfa group can be prone to causing racemization of the amino acid during the activation step of peptide coupling. This can lead to the formation of diastereomeric impurities in the final peptide.
-
Chain Cleavage during Alkaline Hydrolysis: The Tfa group is typically removed under basic conditions. However, harsh alkaline hydrolysis can lead to cleavage of the peptide backbone, reducing the overall yield of the desired product.
-
Incomplete Deprotection: Incomplete removal of the Tfa group from the ornithine side chain will result in a peptide-protection adduct impurity.[1]
-
Trifluoroacetylation of Free Amines: While distinct from the use of a Tfa protecting group, it is crucial to be aware that trifluoroacetic acid (TFA) used for Boc deprotection can sometimes lead to the unwanted trifluoroacetylation of free amino groups on the peptide, creating N-terminal or side-chain trifluoroacetylated impurities.[2] This is a separate issue from the planned use and removal of the Tfa protecting group on ornithine.
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound in your experiments.
Problem 1: Low yield of the desired peptide after synthesis.
| Possible Cause | Troubleshooting Steps |
| Peptide chain cleavage during Tfa group removal. | 1. Optimize Deprotection Conditions: Avoid harsh alkaline conditions. Instead of strong bases like NaOH, consider milder conditions such as dilute aqueous piperidine or ammonium hydroxide. |
| 2. Monitor Deprotection Time: Perform time-course experiments to determine the minimum time required for complete Tfa removal to minimize exposure to basic conditions. | |
| Premature loss of the Tfa group. | 1. Verify Reagent Purity: Ensure that the solvents and reagents used during the synthesis are free from basic impurities that could cause premature deprotection. |
| 2. Control Reaction Temperature: Perform coupling and deprotection steps at the recommended temperatures to avoid conditions that might labilize the Tfa group. |
Problem 2: Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.
| Possible Cause | Troubleshooting Steps |
| Diastereomeric impurities due to racemization. | 1. Optimize Coupling Conditions: Use a less activating coupling reagent or add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). |
| 2. Lower Coupling Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the risk of racemization. | |
| Incomplete removal of the Tfa protecting group. | 1. Extend Deprotection Time: Increase the duration of the basic treatment for Tfa removal. |
| 2. Increase Base Concentration: Cautiously increase the concentration of the base used for deprotection. Monitor for potential side reactions like peptide degradation. | |
| 3. Use a Stronger, Non-nucleophilic Base: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small amounts if milder bases are ineffective. | |
| Trifluoroacetylation of the N-terminus or other side chains. | 1. Thorough Washing: Ensure thorough washing of the resin with a neutralization solution (e.g., 5-10% DIEA in DCM) and DCM after each TFA deprotection step to remove all traces of TFA. |
| 2. Use of Scavengers: While primarily for protecting acid-sensitive residues, scavengers in the cleavage cocktail can help minimize side reactions. |
Experimental Protocols
Protocol 1: Deprotection of the Tfa Group from the Ornithine Side Chain
This protocol provides a general guideline for the removal of the Tfa group from the ornithine side chain of a resin-bound peptide.
Reagents:
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Gently agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours. It is recommended to monitor the reaction for completeness by taking small resin samples and cleaving the peptide for HPLC analysis.
-
Once the deprotection is complete, drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3 x 5 resin volumes).
-
Wash the resin with DCM (3 x 5 resin volumes).
-
Wash the resin with MeOH (3 x 5 resin volumes).
-
Dry the resin under vacuum.
Visualizations
References
Technical Support Center: Aggregation of Peptides Containing Boc-Orn(Tfa)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of peptides containing Nα-Boc-L-ornithine(Nδ-Tfa)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Peptide Aggregation
Peptide aggregation during SPPS can lead to poor coupling efficiency, incomplete deprotection, and low final peptide yield and purity.[1] The following guide provides a systematic approach to troubleshoot and mitigate aggregation issues.
Problem: Poor resin swelling and/or slow or incomplete coupling/deprotection reactions.
This is often a primary indicator of on-resin peptide aggregation.[1]
Step 1: Identify the Potential Cause
Aggregation is often sequence-dependent, with hydrophobic residues being a common culprit.[1] It is typically more pronounced for peptides between 5 and 21 residues in length.[1] While Boc-Orn(Tfa)-OH itself is not inherently prone to causing aggregation, the overall sequence composition is the critical factor.
Step 2: Implement Mitigation Strategies
The following table summarizes various strategies to disrupt peptide aggregation. These can be implemented individually or in combination.
| Strategy Category | Specific Action | Rationale |
| Solvent & Temperature | Switch from DMF to NMP or add DMSO to the solvent.[1] | NMP and DMSO are stronger, more polar aprotic solvents that can improve the solvation of the peptide-resin complex. |
| Couple at a higher temperature.[1] | Increased temperature can provide the energy needed to disrupt intermolecular hydrogen bonds causing aggregation. | |
| Utilize microwave irradiation.[1] | Microwave energy can efficiently and rapidly heat the reaction, disrupting aggregation. | |
| Additives | Add chaotropic salts (e.g., LiCl, NaClO4, KSCN) to the coupling reaction.[1] | These salts disrupt the structure of water and interfere with hydrogen bonding, thereby reducing aggregation.[1] |
| Use a "Magic Mixture" (e.g., DCM/DMF/NMP with Triton X100 and ethylene carbonate).[1] | This combination of solvents and non-ionic detergent is designed to improve solvation and disrupt hydrophobic interactions. | |
| Physical Disruption | Sonicate the reaction mixture.[1] | Ultrasonic waves can physically break up aggregated peptide chains on the resin. |
| Resin & Linker | Use a low-loading resin or a PEG-based resin (e.g., NovaSyn® TG, NovaPEG). | Lower loading reduces the proximity of peptide chains, minimizing opportunities for intermolecular aggregation. PEG-based resins improve solvation. |
| Backbone Protection | Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids. | These modifications introduce a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation. |
Step 3: Monitor Synthesis Progress
For peptide sequences longer than 20 amino acids, it is highly recommended to monitor the peptide assembly by performing small trifluoroacetic acid (TFA) cleavages at intermediate steps to assess the purity and identify potential aggregation-prone regions.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to cause peptide aggregation?
A1: There is no evidence to suggest that this compound is a primary driver of peptide aggregation. Aggregation is more commonly associated with the overall peptide sequence, particularly the presence of hydrophobic residues.[1] In fact, the use of a Tfa protecting group on the side chain of lysine, a similar amino acid, has been shown to have a beneficial effect on peptide solvation, which can help to reduce aggregation.
Q2: My peptide contains several hydrophobic residues in addition to this compound and is showing signs of aggregation. What is the first thing I should try?
A2: A good first step is to change the solvent system. Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to your reaction can improve the solvation of the growing peptide chain and disrupt aggregation.[1] If this is not effective, consider a combination of strategies, such as sonication or the addition of chaotropic salts.[1]
Q3: Can the Boc deprotection step with TFA influence aggregation?
A3: The Boc deprotection step itself, which uses trifluoroacetic acid (TFA), is not a direct cause of on-resin aggregation.[2] However, incomplete deprotection due to existing aggregation can lead to deletion sequences. After the Boc group is removed, the resulting TFA salt of the N-terminal amine must be neutralized to a free amine before the next coupling step.[2] In situ neutralization protocols have been suggested to be beneficial in Boc/Bzl-based synthesis to help mitigate aggregation-related issues.[1]
Q4: Are there any specific side reactions with this compound that I should be aware of during synthesis and cleavage?
A4: While specific side reactions for this compound are not widely documented in the provided search results, general side reactions in peptide synthesis are possible. During the final cleavage from the resin with strong acids like HF or TFMSA (in traditional Boc chemistry), side-chain protecting groups are removed.[2] The trifluoroacetyl (Tfa) group is generally stable to the milder TFA conditions used for Nα-Boc deprotection but will be removed during the final, stronger acid cleavage. It is important to use appropriate scavengers in the cleavage cocktail to prevent side reactions with reactive amino acids like Trp, Met, or Cys.[2]
Q5: How can I confirm that aggregation is the cause of my synthesis problems?
A5: A primary indication of aggregation is the failure of the peptide-resin to swell properly.[1] You may also observe a shrinking of the resin matrix during synthesis. Other signs include slow or incomplete coupling reactions, which can be monitored using tests like the ninhydrin test, although these tests can sometimes be unreliable in cases of severe aggregation. Monitoring the synthesis via small-scale TFA cleavages and analyzing the products by HPLC can also help identify problematic steps.
Experimental Protocols & Visualizations
Protocol: In Situ Neutralization for Boc-SPPS
This protocol is beneficial for minimizing aggregation by neutralizing the N-terminal TFA salt immediately before the coupling reaction.
-
Boc Deprotection: Treat the peptide-resin with a solution of 50% TFA in dichloromethane (DCM) to remove the Nα-Boc protecting group.[2]
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.
-
In Situ Neutralization and Coupling:
-
Swell the resin in DMF.
-
In a separate vessel, pre-activate the next Boc-amino acid (e.g., this compound) with a coupling reagent like HATU or HBTU in the presence of a base such as diisopropylethylamine (DIEA).[2]
-
Add the activated amino acid solution directly to the washed peptide-resin. The DIEA present in the coupling mixture will neutralize the N-terminal TFA salt in situ, allowing the coupling reaction to proceed immediately.[2]
-
-
Washing: After the coupling reaction is complete, wash the resin with DMF and DCM to remove excess reagents and by-products.
Diagrams
Caption: A workflow for troubleshooting peptide aggregation.
References
Optimizing cleavage cocktail for peptides with Orn(Tfa)
This guide provides troubleshooting advice and optimized protocols for the cleavage and deprotection of synthetic peptides containing Ornithine protected with a trifluoroacetyl (Tfa) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving peptides containing Orn(Tfa)?
The primary challenge lies in the orthogonal nature of the Tfa protecting group. In standard Fmoc-based solid-phase peptide synthesis (SPPS), most side-chain protecting groups (like Boc, tBu, Trt) are acid-labile and are removed simultaneously with resin cleavage by a strong acid like trifluoroacetic acid (TFA).[1][2] The Tfa group, however, is stable under these acidic conditions and requires a separate deprotection step using a mild base.[3]
Q2: My mass spectrometry (MS) data shows my peptide is +96 Da heavier than expected after standard TFA cleavage. What does this mean?
A mass increase of +96 Da corresponds precisely to the mass of a trifluoroacetyl group. This indicates that the global acidic cleavage was successful in removing other protecting groups and cleaving the peptide from the resin, but the Tfa group remains attached to the Ornithine side chain. This is the expected outcome of the initial TFA treatment.
Q3: What is an "orthogonal protecting group strategy" and how does it apply to Orn(Tfa)?
An orthogonal strategy uses multiple classes of protecting groups in a single synthesis that can be removed under different chemical conditions without affecting each other.[4] For a peptide with Orn(Tfa), the strategy is typically:
-
Acidolysis: Use of TFA to remove acid-labile side-chain protecting groups (e.g., Boc on Lys, tBu on Tyr) and cleave the peptide from the resin.[1]
-
Basolysis: Subsequent use of a mild base (e.g., aqueous piperidine) to selectively remove the base-labile Tfa group from the Ornithine side chain.[3][5]
This allows for selective deprotection and modification if needed.
Q4: Can I remove the Tfa group with the same piperidine solution used for Fmoc removal during synthesis?
While both are base-labile, their removal is performed at different stages. Fmoc removal is done at every cycle of synthesis while the peptide is still attached to the resin.[6] Tfa deprotection is typically performed after the peptide has been cleaved from the resin and globally deprotected of its acid-labile groups.[5] Performing the Tfa deprotection on the crude, cleaved peptide in solution is the recommended workflow.
Troubleshooting Guide
Problem: Incomplete removal of the Tfa group is observed post-cleavage.
-
Symptom: HPLC analysis shows a persistent, less polar peak, and MS analysis confirms the expected peptide mass +96 Da.
-
Cause: The Tfa group is stable to acid. A standard TFA-based cleavage cocktail is not designed to remove it.[3]
-
Solution: You must perform a secondary deprotection step using a basic solution after the initial TFA cleavage and peptide precipitation. Please refer to the Experimental Protocol 2: Orn(Tfa) Deprotection below.
Problem: Low peptide yield or degradation after the basic deprotection step.
-
Symptom: After treatment with a base like aqueous piperidine, HPLC analysis shows a significantly reduced peak for the desired product or the appearance of new, unidentified peaks.
-
Potential Cause 1: Racemization. Prolonged exposure to basic conditions, especially for extended periods (e.g., 24 hours), can increase the risk of racemization at chiral centers.[5]
-
Solution 1: Monitor the reaction progress carefully by HPLC and terminate the reaction as soon as the deprotection is complete. Consider performing the reaction at a lower temperature to minimize the risk of racemization.[5]
-
Potential Cause 2: Peptide Instability. Some peptide sequences may be inherently unstable under basic conditions, leading to hydrolysis or other side reactions.
-
Solution 2: If you suspect instability, use the mildest basic conditions possible (lower concentration, lower temperature) and monitor the reaction closely over a shorter time course. Run a small-scale time-course experiment (e.g., sampling at 2, 4, 8, and 12 hours) to find the optimal deprotection time for your specific peptide.
Problem: Side reactions are observed when using hydrazine for Tfa deprotection.
-
Symptom: Mass spectrometry reveals unexpected modifications to the peptide after hydrazine treatment.
-
Cause: Hydrazine is a potent nucleophile and can cause side reactions. For example, it is known to react with benzyl esters and can be incompatible with certain protecting groups that might be used in more complex syntheses.[7]
-
Solution: For Tfa removal, aqueous piperidine is generally a milder and more specific choice with fewer reported side reactions compared to hydrazine.[3][5] Unless required for removing other specific protecting groups like Dde, piperidine is the recommended starting point for Tfa deprotection.[3]
Data Presentation
The following table summarizes common conditions for the second, basic deprotection step required to remove the Tfa group from Ornithine after the initial TFA cleavage.
| Reagent | Typical Concentration & Solvent | Typical Time | Temperature | Key Considerations & Potential Side Reactions |
| Aqueous Piperidine | 20% Piperidine in H₂O or DMF | 2 - 24 hours | Room Temp. | Recommended Method. Reaction time is sequence-dependent. Monitor by HPLC to avoid prolonged exposure, which may risk racemization.[5] |
| Aqueous Hydrazine | 2-5% Hydrazine in H₂O or DMF | 5 - 60 minutes | Room Temp. | Very fast but less selective. Hydrazine is a strong nucleophile and may cause side reactions.[7] Primarily used for removing Dde/ivDde groups.[3] |
| Sodium Hydroxide | 0.1 - 1 M NaOH | Variable | 0°C to Room Temp. | Effective but can cause peptide backbone hydrolysis or racemization, especially at higher concentrations or temperatures.[3] Requires careful optimization. |
Experimental Protocols
Protocol 1: Global Deprotection and Resin Cleavage (Acidic Stage)
This protocol removes all standard acid-labile protecting groups (e.g., tBu, Boc, Trt, Pbf) and cleaves the peptide from the resin.
-
Preparation: Prepare a fresh cleavage cocktail. For most peptides, "Reagent K" is effective at scavenging cationic species that can modify sensitive residues.
-
Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
-
-
Resin Washing: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF and dry it under vacuum for at least 3 hours.[1][8]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).[1] Gently agitate the mixture at room temperature for 2-4 hours.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the acidic filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9]
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the pellet multiple times with cold diethyl ether to remove scavengers and residual TFA.[9]
-
Drying: Dry the crude peptide pellet under vacuum. At this stage, the peptide is free from the resin and acid-labile groups, but the Orn residue is still protected by Tfa.
Protocol 2: Orn(Tfa) Deprotection in Solution (Basic Stage)
This protocol is performed on the crude peptide obtained from Protocol 1.
-
Dissolution: Dissolve the crude, Tfa-protected peptide in the deprotection solution. A common and effective solution is 20% aqueous piperidine.[5] The concentration of the peptide should be approximately 1-2 mg/mL.
-
Deprotection Reaction: Stir the solution at room temperature. The reaction time can vary significantly (from 2 to 24 hours) depending on the peptide sequence.[5]
-
Monitoring: It is critical to monitor the reaction's progress. Every 2-4 hours, take a small aliquot of the reaction mixture, quench the base by acidifying with acetic acid or TFA, and analyze it by RP-HPLC and MS to check for the disappearance of the starting material (Peptide+96 Da) and the appearance of the final deprotected peptide.
-
Work-up: Once the reaction is complete, acidify the entire solution to a pH of ~3-5 with acetic acid or dilute HCl to neutralize the piperidine.
-
Purification: Purify the final peptide using standard preparative RP-HPLC. The fractions containing the pure product can then be lyophilized.[9]
Visualizations
Caption: Orthogonal deprotection workflow for Orn(Tfa) peptides.
References
- 1. Bot Detection [iris-biotech.de]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. US20110046348A1 - Methods of preparing peptide derivatives - Google Patents [patents.google.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Trifluoroacetylation in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent and mitigate trifluoroacetylation side reactions during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is trifluoroacetylation in the context of SPPS?
A1: Trifluoroacetylation (TFAc) is a common side reaction in SPPS where a trifluoroacetyl group (CF₃CO-) is unintentionally added to the N-terminal α-amino group of the growing peptide chain. This results in a capped peptide that cannot be further elongated, leading to truncated impurities and a lower yield of the desired full-length peptide.[1]
Q2: What are the primary causes of trifluoroacetylation?
A2: Trifluoroacetylation can arise from several sources during SPPS:
-
Resin-Mediated Trifluoroacetylation: A primary mechanism involves the formation of trifluoroacetoxymethyl groups on the resin support. These reactive groups are generated from pre-existing hydroxymethyl sites on the resin upon treatment with trifluoroacetic acid (TFA) or by the acid-catalyzed cleavage of the benzyl ester bond linking the peptide to the resin.[1][2][3] The trifluoroacetyl group is then transferred to a free amine on the peptide chain during the neutralization step.[1][2]
-
TFA Cleavage Cocktail: During the final cleavage of the peptide from the resin, prolonged exposure to the TFA cleavage cocktail can lead to trifluoroacetylation, especially for peptides with N-terminal proline or hydroxyamino acids like threonine and serine.[4][5]
-
Carryover of TFA: Although less common with modern automated synthesizers, physical carryover of TFA vapors or droplets from the deprotection step to the coupling step can, in theory, lead to the in-situ activation of TFA by coupling reagents and subsequent acylation of the N-terminus.[1]
Q3: How does the choice of resin affect the risk of trifluoroacetylation?
A3: The choice of resin is critical. Resins with pre-existing hydroxymethyl groups are more prone to forming trifluoroacetoxymethyl groups, which act as a source for the unwanted trifluoroacetylation.[1][2] Standard benzyl ester resins can also generate these sites through gradual acid cleavage of the ester linkage to the peptide.[1][2] Using resins that are stable to TFA, such as aminoacyl-4-(oxymethyl)-phenylacetamidomethyl (PAM) resins, can significantly reduce this side reaction.[2][3][5]
Q4: Are certain amino acids more susceptible to trifluoroacetylation?
A4: Yes, peptides with N-terminal proline, threonine, or serine are particularly susceptible to trifluoroacetylation, especially during the final TFA cleavage step.[4][5] For threonine and serine, the reaction is thought to proceed through the formation of a trifluoroacetyl ester on the side-chain hydroxyl group, followed by an O- to N-acyl shift.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Truncated peptide with a +96 Da mass shift observed in LC-MS. | N-terminal trifluoroacetylation. | 1. Confirm the mass shift corresponds to the addition of a CF₃CO- group. 2. Review the synthesis protocol and resin type to identify the likely source of the side reaction. |
| Low yield of the desired peptide and a major impurity peak corresponding to a truncated sequence. | Significant trifluoroacetylation is occurring at each cycle. | 1. Check the resin: If using a resin with potential hydroxymethyl groups, consider switching to a more acid-stable resin like a PAM resin. 2. Cap the resin: Before starting the synthesis, cap any residual hydroxymethyl groups on the resin (see Protocol 1). 3. Optimize neutralization: Consider using a primary amine for neutralization, which can scavenge trifluoroacetoxymethyl groups.[1] |
| Trifluoroacetylation is observed primarily after final cleavage, especially with N-terminal Pro, Thr, or Ser. | Direct acylation by TFA during cleavage. | 1. Modify the cleavage protocol: Minimize the time the peptide is exposed to the TFA cocktail. 2. Use an alternative N-terminal protecting group: For N-terminal proline, using a Boc-protected proline instead of an Fmoc-protected one for the final coupling can prevent this issue.[5] 3. Optimize scavenger cocktail: Use a well-designed scavenger cocktail, such as Reagent K, to quench reactive species.[6] |
Quantitative Data on Trifluoroacetylation
| Condition | Extent of Trifluoroacetylation per Cycle | Reference |
| Resin containing hydroxymethyl groups | ~1-2% | [1][2][3] |
| Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl (PAM) resin | <0.02% | [2][3][5] |
Experimental Protocols
Protocol 1: Capping of Residual Hydroxymethyl Groups on the Resin
This protocol is designed to block any reactive hydroxymethyl sites on the resin before beginning peptide synthesis.
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for at least 30 minutes in a suitable reaction vessel.
-
Capping Solution Preparation: Prepare a fresh capping solution of DCM:Methanol:Diisopropylethylamine (DIPEA) in a ratio of 17:2:1.
-
Capping Reaction: Drain the DCM from the swelled resin and add the capping solution. Allow the mixture to react for 45-60 minutes at room temperature with gentle agitation.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (4 times) followed by dimethylformamide (DMF) (4 times) to prepare for the first amino acid coupling.
Protocol 2: Cleavage and Deprotection with a Scavenger Cocktail (Reagent K)
This protocol utilizes a scavenger cocktail to minimize trifluoroacetylation and other side reactions during the final cleavage and deprotection step.[6]
-
Peptide-Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare "Reagent K" by mixing the following components:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether multiple times. Dry the crude peptide under vacuum.
Visual Guides
Caption: Workflow of SPPS and the trifluoroacetylation side reaction.
Caption: Decision tree for troubleshooting trifluoroacetylation.
References
- 1. pnas.org [pnas.org]
- 2. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 4. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing TFA Effects in HPLC of Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of peptides, with a special focus on the "TFA ripple effect" and challenges associated with peptides containing N-δ-trifluoroacetylornithine (Orn(Tfa)).
Frequently Asked Questions (FAQs)
Q1: What is the "TFA ripple effect" in HPLC, and why does it occur?
A1: The "TFA ripple effect" is a periodic, wavy baseline disturbance observed in HPLC chromatograms, particularly during gradient elution at low UV wavelengths (210-220 nm).[1] This phenomenon arises from a combination of factors:
-
TFA Absorbance: Trifluoroacetic acid (TFA), a common mobile phase additive for peptide analysis, strongly absorbs UV light below 250 nm.[2]
-
Solvent-Dependent Absorbance: The UV absorbance of TFA changes depending on the ratio of water to acetonitrile in the mobile phase.[2]
-
HPLC Pump Fluctuation: High-pressure pumps can have minor, periodic fluctuations in their delivery of the mobile phase components. Even small variations in the solvent ratio can lead to noticeable changes in UV absorbance due to the properties of TFA.[1]
-
Column Amplification: TFA is retained on reversed-phase columns. This retention and subsequent release as the organic solvent concentration changes can amplify the small fluctuations from the pump, resulting in the characteristic "ripple" in the baseline.[2]
This ripple effect increases baseline noise, which can impair the limit of detection (LOD) and limit of quantification (LOQ), potentially masking low-level impurities.[1][2]
Q2: I am working with a peptide containing an Orn(Tfa) residue. Can this protecting group cause issues during HPLC analysis?
A2: While the trifluoroacetyl (Tfa) group is a stable protecting group, its presence on an ornithine residue within a peptide can introduce specific chromatographic challenges. The Orn(Tfa) residue increases the overall hydrophobicity of the peptide, which will lead to a longer retention time on a reversed-phase column compared to its unprotected counterpart.
A key concern is the stability of the Tfa group under the acidic conditions of the mobile phase (typically pH 2 with 0.1% TFA). While generally robust, prolonged exposure to acidic conditions, especially at elevated temperatures, could potentially lead to partial or complete deprotection of the ornithine side chain. This would result in the appearance of an extra, earlier-eluting peak corresponding to the deprotected peptide. It is crucial to monitor chromatograms for unexpected peaks and confirm their identity using mass spectrometry.
Q3: My peptide is basic and shows significant peak tailing. How can I improve the peak shape?
A3: Peak tailing for basic peptides is often caused by secondary ionic interactions between the positively charged residues (like arginine, lysine, and histidine) and negatively charged residual silanol groups on the silica-based stationary phase.[3] TFA is added to the mobile phase specifically to mitigate this issue through two mechanisms:
-
pH Suppression: At a concentration of 0.1%, TFA lowers the mobile phase pH to approximately 2.[3] This low pH protonates and neutralizes the majority of the surface silanol groups, reducing their capacity for ionic interactions.[3]
-
Ion Pairing: The trifluoroacetate anion forms an ion pair with the positively charged basic residues on the peptide. This effectively shields the positive charge, making the peptide behave as a more neutral and hydrophobic molecule, which improves its interaction with the reversed-phase column and results in sharper, more symmetrical peaks.[3]
If you are still observing tailing with 0.1% TFA, you might consider slightly increasing the TFA concentration to 0.2-0.25%, as this has been shown to improve the resolution of peptides with multiple positive charges.[4]
Q4: Can I use an alternative to TFA to avoid the ripple effect, especially if I am using LC-MS?
A4: Yes, alternatives to TFA are available and are often preferred for LC-MS applications. TFA is known to cause significant ion suppression in electrospray ionization (ESI), which reduces the sensitivity of the mass spectrometer.[5][6] Common alternatives include:
-
Formic Acid (FA): Typically used at 0.1%, formic acid provides a sufficiently low pH for good chromatography of many peptides and is much more compatible with MS detection, causing significantly less ion suppression. However, it is a weaker ion-pairing agent than TFA, which may result in broader peaks or less resolution for very basic peptides.[3]
-
Difluoroacetic Acid (DFA): DFA offers a compromise between the excellent chromatographic properties of TFA and the MS compatibility of FA. It provides better peak shapes than FA for some peptides while causing less ion suppression than TFA.
Troubleshooting Guides
Issue 1: Pronounced "TFA Ripple" in the Baseline
| Symptom | Possible Cause | Recommended Solution |
| Wavy, periodic baseline during a gradient run. | Inefficient mixing of mobile phases in the HPLC system. | Increase Mixer Volume: If your HPLC system allows, install a larger volume mixer. This will help to dampen the pump's compositional fluctuations before the mobile phase reaches the column. Be aware that this will increase the system's gradient delay volume. |
| HPLC pump performance. | Optimize Pump Settings: Some modern UHPLC systems have specific pump algorithms or modes designed to minimize TFA ripple by adjusting the pump stroke volume or other parameters. Consult your instrument's manual or manufacturer for details.[1] | |
| Low-quality or old TFA. | Use High-Purity TFA: Ensure you are using high-purity, HPLC-grade TFA. Impurities in the TFA can contribute to baseline noise.[7] | |
| Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and do not store aqueous TFA solutions for extended periods. |
Issue 2: Unexpected Peaks or Poor Resolution with Orn(Tfa) Peptides
| Symptom | Possible Cause | Recommended Solution |
| An extra peak eluting earlier than the main Orn(Tfa) peptide peak. | On-column deprotection: The acidic mobile phase may be causing partial removal of the Tfa protecting group from the ornithine side chain. | Confirm Peak Identity: Use mass spectrometry to confirm the mass of the main peak and the unexpected peak. A mass difference corresponding to the Tfa group (96 Da) would indicate deprotection. |
| Modify HPLC Conditions: If deprotection is confirmed, consider using a weaker acid like formic acid. If TFA is necessary for resolution, try running the analysis at a lower temperature to reduce the rate of hydrolysis. | ||
| Co-elution of the Orn(Tfa) peptide with impurities. | The hydrophobicity of the Orn(Tfa) residue may cause it to co-elute with other hydrophobic species. | Optimize the Gradient: Make the gradient shallower (e.g., decrease the %B change per minute) around the elution time of your peptide to improve the resolution between closely eluting peaks. |
| Change Organic Solvent: Try replacing acetonitrile with methanol or isopropanol in the mobile phase. This will alter the selectivity of the separation and may resolve the co-eluting peaks. | ||
| Broad or tailing peak for the Orn(Tfa) peptide. | The Ornithine residue, even when protected, can contribute to secondary interactions if the Tfa group does not completely shield the side chain. | Increase TFA Concentration: For peptides with multiple basic sites, increasing the TFA concentration from 0.1% to 0.2-0.25% can improve peak shape and resolution by enhancing the ion-pairing effect.[4][8] |
Quantitative Data Summary
Table 1: Impact of TFA Concentration on Basic Peptide Retention
Higher TFA concentrations increase the retention of basic peptides due to enhanced ion-pairing.[7]
| Peptide Sequence | TFA Concentration in Mobile Phase | Retention Time (min) | Change in Retention Time |
| T12 (ANIDVK) | 0.025% | 12.1 | Baseline |
| 0.2% | 12.5 | +0.4 min | |
| T10 (HSTEGGINFNEK) | 0.025% | 12.3 | Baseline |
| 0.2% | 13.2 | +0.9 min | |
| T19 (YPIVPGNVFREK) | 0.025% | 12.8 | Baseline |
| 0.2% | 13.5 | +0.7 min | |
| Data is illustrative and derived from trends reported in the literature. Actual retention times will vary based on the specific HPLC system, column, and gradient conditions. |
Table 2: Effect of HPLC Pump Mixer Volume on TFA Ripple Amplitude
Increasing the mixer volume effectively reduces the amplitude of the TFA ripple, leading to a quieter baseline.
| Mixer Volume | Ripple Amplitude (mAU) | Ripple Reduction Efficiency |
| No Mixer | 0.18 | 0% |
| 25 µL | 0.10 | 44% |
| 50 µL | 0.06 | 67% |
| 100 µL | 0.05 | 72% |
| 150 µL | 0.03 | 83% |
| 300 µL | 0.01 | 94% |
| Data adapted from studies on high-performance static mixers. The ripple amplitude is measured for a water/acetonitrile gradient with a UV tracer. |
Experimental Protocols
Protocol 1: General Purpose Analytical HPLC of Peptides
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (wash)
-
45-50 min: 5% B (re-equilibration)
-
Visualizations
Caption: Logical workflow illustrating the origin of the TFA ripple effect in HPLC systems.
Caption: Troubleshooting workflow for identifying potential on-column deprotection of Orn(Tfa) peptides.
References
- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. support.waters.com [support.waters.com]
- 4. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry of Orn(Tfa) Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected mass peaks during the mass spectrometry (MS) analysis of peptides containing trifluoroacetylated ornithine (Orn(Tfa)).
Frequently Asked Questions (FAQs)
Q1: We are observing peaks that do not correspond to the expected mass of our Orn(Tfa) peptide. What are the common causes?
Unexpected mass peaks in the MS of Orn(Tfa) peptides can arise from a variety of sources, including:
-
Incomplete Deprotection or Side Reactions: Remnants of protecting groups from peptide synthesis or side reactions during cleavage can lead to adducts on the peptide.
-
Contaminants: The presence of contaminants in the sample, such as polymers or keratin, can introduce extraneous peaks.[1]
-
Adduct Formation in the Ion Source: During electrospray ionization (ESI), it is common for analyte molecules to form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[2][3][4]
-
Unusual Fragmentation: The peptide may be undergoing unexpected fragmentation in the mass spectrometer, leading to fragment ions that are not readily predicted.
-
Post-Translational Modifications (PTMs): Unintended modifications to amino acid residues can occur during synthesis or sample handling.[1]
Q2: Could the trifluoroacetyl (Tfa) group on the ornithine side chain be the source of unexpected peaks?
Yes, the Tfa group can contribute to unexpected mass peaks in several ways:
-
Incomplete Removal: If the Tfa group is intended to be removed at a certain stage and the deprotection is incomplete, you will observe the mass of the Tfa-protected peptide.
-
Trifluoroacetylation of Other Residues: Trifluoroacetic acid (TFA) used during peptide cleavage from the resin can sometimes lead to the trifluoroacetylation of other nucleophilic side chains, such as serine or threonine, creating +96 Da adducts.[5]
-
Fragmentation of the Tfa Group: The Tfa group itself can fragment during MS/MS analysis. While detailed fragmentation patterns for Orn(Tfa) are not extensively published, studies on N-trifluoroacetyl amino acid esters show characteristic fragmentation pathways that could contribute to the complexity of the spectrum.[2][6]
Q3: We see a prominent peak corresponding to the neutral loss of a specific mass from our peptide. What could this be?
A common fragmentation pathway for peptides containing ornithine is the "ornithine effect," which involves the facile cleavage C-terminal to the ornithine residue. This is proposed to occur through a nucleophilic attack by the delta-amine of the ornithine side chain on the peptide backbone, leading to the formation of a stable six-membered lactam ring. This can result in a characteristic neutral loss.
Q4: How can we differentiate between contaminants and true peptide-related signals?
-
Blank Injections: Run a blank injection (mobile phase only) to identify peaks originating from the LC-MS system itself.
-
Database Searches: Unassigned peaks can be searched against common contaminant databases (e.g., for keratins, polymers).
-
Isotopic Pattern: True peptide signals will have a characteristic isotopic distribution. Contaminants may have different or non-existent isotopic patterns.
Troubleshooting Guide for Unexpected Mass Peaks
If you are observing unexpected mass peaks in your Orn(Tfa) peptide analysis, follow this step-by-step troubleshooting guide.
Step 1: Verify the Expected Mass and Common Adducts
Before extensive troubleshooting, ensure you have correctly calculated the expected mass of your peptide and considered common adducts.
| Common Adduct/Modification | Mass Shift (Da) | Common Source |
| Sodium Adduct | +22.99 | Glassware, mobile phase |
| Potassium Adduct | +38.96 | Glassware, mobile phase |
| Trifluoroacetyl Adduct | +96.00 | Incomplete deprotection, side reaction with TFA |
| Sulfonation | +79.96 | Side reaction from Arg(Pbf/Pmc) deprotection |
| Formylation | +28.00 | Formic acid in mobile phase |
| Acetylation | +42.02 | Acetonitrile in mobile phase |
| Oxidation (e.g., Met) | +15.99 | Sample handling, storage |
Step 2: Evaluate Sample Purity and Preparation
Issues with sample purity are a frequent cause of unexpected peaks.
-
Review Synthesis and Purification Data: Examine the HPLC and MS data from the crude and purified peptide. This can reveal the presence of deletion sequences, incompletely deprotected species, or other synthesis-related impurities.
-
Sample Handling: Be mindful of potential contamination from sources like keratin (from skin and dust) and polymers (from plasticware).
Step 3: Optimize Mass Spectrometer Parameters
The settings on your mass spectrometer can influence the types of ions you observe.
-
Ionization Source Conditions: High source temperatures or voltages can sometimes induce in-source fragmentation. Try gentler source conditions to see if the unexpected peaks are reduced.
-
Collision Energy (for MS/MS): If you are performing MS/MS, the collision energy will dictate the fragmentation pattern. Varying the collision energy can help to elucidate fragmentation pathways.
Step 4: Perform Control Experiments
-
Blank Injections: As mentioned in the FAQs, running a blank is crucial for identifying system-related peaks.
-
Analyze a Known Standard: If possible, analyze a well-characterized peptide standard to confirm that your LC-MS system is performing as expected.
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis of Orn(Tfa) Peptides
-
Dissolve the Peptide: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water, to a stock concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution with the initial mobile phase composition to a final concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).
-
Filtration: If any particulate matter is visible, centrifuge the sample and transfer the supernatant to a clean autosampler vial, or filter through a 0.22 µm syringe filter compatible with your solvent.
-
LC-MS Analysis: Inject the sample onto an appropriate reversed-phase column (e.g., C18) and elute with a gradient of acetonitrile in water, both containing 0.1% formic acid.
Protocol 2: Post-Cleavage Workup to Minimize TFA Adducts
Trifluoroacetic acid (TFA) is commonly used for peptide cleavage from the solid support.[7] Residual TFA can lead to trifluoroacetylation side products.
-
Cleavage: After cleavage from the resin with a TFA-containing cocktail, transfer the solution to a centrifuge tube.
-
Precipitation: Add cold diethyl ether (approximately 10 times the volume of the TFA solution) to precipitate the peptide.
-
Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Resuspend the peptide pellet in fresh cold diethyl ether and repeat the centrifugation and decanting process 3-4 times to remove residual TFA and scavengers.[8]
-
Drying: After the final wash, allow the peptide pellet to air dry or dry under a stream of nitrogen to remove all traces of ether.
Visualizations
Caption: Troubleshooting workflow for unexpected mass peaks.
Caption: Proposed mechanism of the "ornithine effect".
References
- 1. Microfluidic ion stripper for removal of trifluoroacetic acid from mobile phases used in HILIC-MS of intact proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. [PDF] Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Accurate Peptide Fragment Mass Analysis: Multiplexed Peptide Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Boc-Orn(Tfa)-OH Stability in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-Orn(Tfa)-OH during solid-phase peptide synthesis (SPPS), with a particular focus on challenges encountered during prolonged coupling times.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the Tfa protecting group used for the ornithine side chain?
A1: this compound is an L-ornithine derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the delta-amino group of the side chain is protected by a trifluoroacetyl (Tfa) group. The Tfa group is utilized for its orthogonality in Boc-based solid-phase peptide synthesis (SPPS). While the Boc group is labile to moderate acids like trifluoroacetic acid (TFA) for N-terminal deprotection in each cycle, the Tfa group is generally stable to these acidic conditions. It is designed to be removed under specific, typically basic, conditions, allowing for selective deprotection strategies.
Q2: Is the Tfa protecting group on the ornithine side chain stable during prolonged coupling steps?
A2: The stability of the Tfa group on the ornithine side chain during prolonged coupling times is a critical consideration. While generally stable to the acidic conditions of Boc-deprotection, the Tfa group is known to be labile to basic conditions. Peptide coupling reactions are typically carried out in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the protonated N-terminus and facilitate amide bond formation. Prolonged exposure to this basic environment, especially with extended coupling times required for difficult sequences, can lead to the premature cleavage of the Tfa group.
Q3: What are the potential consequences of premature Tfa group removal during coupling?
A3: Premature removal of the Tfa group from the ornithine side chain exposes the delta-amino group. This newly free amine can lead to several undesirable side reactions, including:
-
Peptide Branching: The exposed side-chain amine can react with the activated carboxyl group of the incoming amino acid, leading to the formation of a branched peptide.
-
Chain Termination: The side-chain amine can be acylated by the activated amino acid, effectively capping the side chain and preventing further desired interactions.
-
Formation of Deletion Sequences: If the side-chain amine reacts, it can hinder the coupling to the N-terminal amine, resulting in the omission of the intended amino acid from the sequence.
-
Complex Purification: These side products are often difficult to separate from the desired peptide, leading to lower purity and overall yield.
Troubleshooting Guide
This guide addresses specific issues that may arise due to the potential instability of the Tfa protecting group on ornithine during prolonged coupling times.
Issue 1: Incomplete Coupling or Low Yield with Orn(Tfa)-Containing Peptides
Symptoms:
-
Positive Kaiser test (or other amine test) after a coupling step involving this compound or a subsequent amino acid.
-
Mass spectrometry (MS) analysis of the crude peptide shows a lower than expected mass, indicating a truncated sequence.
-
HPLC analysis reveals multiple peaks, suggesting a mixture of products.
Possible Cause: Prolonged exposure of the Tfa-protected ornithine residue to the basic coupling conditions (e.g., DIPEA in DMF) may have led to premature deprotection of the side chain. The exposed delta-amino group can interfere with the coupling reaction, leading to incomplete acylation of the N-terminus.
Solutions:
| Solution ID | Recommended Action | Detailed Protocol | Expected Outcome |
| TS-1.1 | Optimize Coupling Time | Reduce the coupling time to the minimum required for complete reaction. Monitor the reaction progress closely using a qualitative test like the Kaiser test at shorter intervals (e.g., 30, 60, 90 minutes). | Minimize the exposure of the Tfa group to basic conditions, thereby reducing the risk of premature deprotection. |
| TS-1.2 | Use a Milder Base | Substitute DIPEA with a less hindered or weaker base, such as N-methylmorpholine (NMM). | NMM is less basic than DIPEA and may reduce the rate of Tfa cleavage while still being effective for the coupling reaction. |
| TS-1.3 | Employ a More Efficient Coupling Reagent | Switch to a more reactive coupling reagent like HATU or HCTU. | More potent coupling reagents can drive the reaction to completion faster, allowing for shorter overall coupling times and reduced exposure to basic conditions. |
Issue 2: Presence of Branched or Modified Peptides in the Crude Product
Symptoms:
-
MS analysis of the crude peptide reveals masses corresponding to the desired peptide plus the mass of one or more additional amino acids, minus the mass of water.
-
Tandem MS (MS/MS) sequencing confirms the presence of branching at an ornithine residue.
-
HPLC analysis shows significant, difficult-to-separate impurity peaks.
Possible Cause: Premature cleavage of the Tfa group has occurred, and the exposed side-chain amine of ornithine has reacted with an activated amino acid, leading to a branched peptide.
Solutions:
| Solution ID | Recommended Action | Detailed Protocol | Expected Outcome |
| TS-2.1 | In Situ Neutralization | Employ an in situ neutralization protocol where the base is added together with the coupling reagent and activated amino acid. | This approach minimizes the time the free N-terminal amine is exposed to the base before the coupling reaction begins, potentially reducing the overall time the Tfa group is under basic conditions. |
| TS-2.2 | Alternative Side-Chain Protection | If branching persists, consider using an ornithine derivative with a more robust side-chain protecting group for the specific sequence, such as the benzyloxycarbonyl (Z) group. | The Z group is generally more stable to the basic conditions of the coupling step and is removed during the final acidic cleavage. |
Experimental Protocols & Methodologies
Protocol 1: Monitoring Tfa Group Stability During a Prolonged Coupling Step
Objective: To quantitatively assess the stability of the Orn(Tfa) side chain during a prolonged coupling reaction.
Materials:
-
Resin-bound peptide containing an Orn(Tfa) residue.
-
Boc-protected amino acid to be coupled.
-
Coupling reagent (e.g., HBTU).
-
Base (e.g., DIPEA).
-
Solvent (e.g., DMF).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
HPLC and Mass Spectrometer.
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Deprotect the N-terminal Boc group using standard TFA treatment.
-
Neutralize the resin with DIPEA in DMF.
-
Prepare the coupling solution containing the Boc-amino acid, HBTU, and DIPEA in DMF.
-
Add the coupling solution to the resin and start the reaction.
-
At various time points (e.g., 1h, 2h, 4h, 8h, 24h), take a small aliquot of the resin.
-
Wash the resin aliquots thoroughly with DMF and DCM and dry them.
-
Cleave the peptide from each resin aliquot using the cleavage cocktail.
-
Analyze the cleaved peptide from each time point by HPLC and MS.
-
Quantify the amount of desired peptide and any side products (e.g., branched peptides or peptides with a deprotected ornithine side chain) at each time point.
Data Analysis: Create a table summarizing the percentage of the desired peptide and key side products over time. This will provide a quantitative measure of the Tfa group's lability under the specific coupling conditions.
Visualizations
Logical Workflow for Troubleshooting Orn(Tfa) Instability
Caption: Troubleshooting decision tree for addressing side reactions related to this compound.
Potential Side Reaction Pathway
Caption: Competing reaction pathways for Orn(Tfa) under prolonged coupling conditions.
Validation & Comparative
A Comparative Guide to Boc-Orn(Tfa)-OH and Boc-Orn(Fmoc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is paramount to achieving high yields and purity of the target peptide. When incorporating ornithine into a peptide sequence using a Boc-based strategy, the choice of side-chain protection dictates the subsequent chemical manipulations that can be performed. This guide provides a detailed comparison of two commonly employed orthogonally protected ornithine derivatives: Nα-Boc-Nδ-trifluoroacetyl-L-ornithine (Boc-Orn(Tfa)-OH) and Nα-Boc-Nδ-fluorenylmethoxycarbonyl-L-ornithine (Boc-Orn(Fmoc)-OH).
Introduction to Orthogonal Protection in Boc-SPPS
The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the two primary strategies in SPPS. It serves as a temporary protecting group for the α-amino group of the growing peptide chain and is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[1][2] For the synthesis of complex peptides, including cyclic or branched structures, it is often necessary to selectively deprotect and modify the side chain of a specific amino acid residue while the peptide remains anchored to the solid support and the N-terminal Boc group is intact. This requires an "orthogonal" protecting group on the side chain, which can be removed under conditions that do not affect the acid-labile Boc group or the final cleavage from the resin.[3]
Both this compound and Boc-Orn(Fmoc)-OH are designed for such orthogonal applications within a Boc-SPPS workflow. The key difference lies in the nature of the side-chain protecting group and its corresponding deprotection conditions.
Chemical Properties and Deprotection Strategies
A summary of the key chemical properties of the Tfa and Fmoc side-chain protecting groups is presented in Table 1.
| Property | This compound | Boc-Orn(Fmoc)-OH |
| Side-Chain Protecting Group | Trifluoroacetyl (Tfa) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | tert-Butyloxycarbonyl (Boc) |
| Side-Chain Deprotection | Base-labile (e.g., aqueous ammonia, piperidine) | Base-labile (e.g., 20% piperidine in DMF) |
| Orthogonality in Boc-SPPS | Fully orthogonal | Fully orthogonal |
| Primary Application | Introduction of a side-chain amine for modification. | Introduction of a side-chain amine for modification, especially for on-resin cyclization.[4][5] |
Table 1: Comparison of Chemical Properties
This compound: The Trifluoroacetyl Protecting Group
The trifluoroacetyl (Tfa) group is a base-labile protecting group for amines.[6] Its high electronegativity, due to the three fluorine atoms, renders the amide bond susceptible to cleavage under mild basic conditions. This property makes it an excellent orthogonal partner in Boc-SPPS, where the repetitive Nα-deprotection steps are performed with acid.[7]
Boc-Orn(Fmoc)-OH: The Fluorenylmethoxycarbonyl Protecting Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is another widely used base-labile protecting group.[8][9] Its removal is typically achieved using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF).[8] The use of Boc-Orn(Fmoc)-OH allows for the selective deprotection of the ornithine side chain under standard Fmoc-deprotection conditions, providing a versatile tool for peptide modification within a Boc-based synthesis.[4]
Performance Comparison: A Theoretical Framework
In the absence of direct comparative experimental data, we can infer the potential performance of these two derivatives based on the known characteristics of the Tfa and Fmoc protecting groups.
| Performance Metric | This compound (Inferred) | Boc-Orn(Fmoc)-OH (Inferred) |
| Coupling Efficiency | Expected to be comparable to other Boc-amino acids. | Expected to be comparable to other Boc-amino acids. |
| Side-Chain Deprotection Rate | Generally rapid under mild basic conditions. | Well-established, rapid deprotection with piperidine. |
| Potential Side Reactions | Potential for incomplete deprotection or side reactions with other base-sensitive groups. | Risk of premature α-Boc deprotection with prolonged or repeated base treatments. Potential for dibenzofulvene adduct formation if scavenging is inefficient. |
| Purity of Final Product | Dependent on the efficiency of deprotection and the absence of side reactions. | Generally high, as Fmoc chemistry is well-optimized. |
Table 2: Inferred Performance Comparison
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis
The following is a generalized protocol for the incorporation of an amino acid using Boc-SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Nα-Boc group.[2]
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM to remove excess base.
-
Coupling: Couple the next Boc-protected amino acid (e.g., this compound or Boc-Orn(Fmoc)-OH) using a suitable activating agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF or a mixture of DMF/DCM. The reaction is typically monitored for completion using a ninhydrin test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Experimental Workflow for Boc-SPPS
Caption: General workflow for a single cycle of Boc-SPPS.
Protocol for Orthogonal Side-Chain Deprotection
Using this compound:
-
Peptide-Resin Preparation: After incorporation of this compound and subsequent elongation of the peptide chain, ensure the N-terminus is Boc-protected.
-
Tfa Deprotection: Treat the peptide-resin with a solution of aqueous ammonia or a dilute solution of piperidine in DMF to cleave the Tfa group. The exact conditions (concentration, time, temperature) may require optimization.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove the deprotection reagents and the cleaved Tfa group.
-
Side-Chain Modification: The now-free δ-amino group of the ornithine residue is available for subsequent reactions, such as cyclization or conjugation.
Using Boc-Orn(Fmoc)-OH:
-
Peptide-Resin Preparation: As with the Tfa-protected derivative, ensure the N-terminus is Boc-protected after the full-length peptide has been assembled.
-
Fmoc Deprotection: Treat the peptide-resin with a solution of 20% piperidine in DMF for approximately 20-30 minutes.[8]
-
Washing: Wash the resin extensively with DMF and DCM to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Side-Chain Modification: The deprotected δ-amino group of ornithine is now ready for further chemical transformations.
Application in Cellular Signaling Pathways
Ornithine is a key intermediate in several metabolic pathways, and peptides containing ornithine can be valuable tools for studying these processes. One such pathway is the biosynthesis of polyamines, which are essential for cell growth and proliferation.[10][11]
Simplified Polyamine Biosynthesis Pathway
Caption: Ornithine is a precursor for polyamine synthesis.
Ornithine also plays a role in the synthesis of nitric oxide (NO), a critical signaling molecule.[10] Peptides containing modified ornithine residues can be used to probe the enzymes involved in these pathways.
Conclusion
Both this compound and Boc-Orn(Fmoc)-OH are valuable reagents for the synthesis of complex peptides using a Boc-SPPS strategy. The choice between the two will largely depend on the specific requirements of the synthesis and the chemist's familiarity with the deprotection conditions.
-
This compound offers a reliable method for orthogonal deprotection using mild basic conditions. The Tfa group is smaller than the Fmoc group, which may be advantageous in sterically hindered situations.
-
Boc-Orn(Fmoc)-OH utilizes the well-established and highly efficient Fmoc deprotection chemistry. This may be preferable in laboratories already equipped and experienced with Fmoc-based synthesis protocols.
Ultimately, the optimal choice will be dictated by the desired final peptide structure, the presence of other sensitive functional groups, and the overall synthetic strategy. For critical applications, it is recommended to perform small-scale test syntheses to optimize the deprotection and subsequent modification steps for either derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Bot Detection [iris-biotech.de]
- 10. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]
- 11. academic.oup.com [academic.oup.com]
A Comparative Guide: Tfa vs. Z Protection for the Ornithine Side Chain in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the selection of appropriate protecting groups for amino acid side chains is paramount to achieving high yields and purity. The choice dictates the overall synthetic strategy, particularly when dealing with complex peptides requiring orthogonal deprotection schemes. For the δ-amino group of ornithine, a non-proteinogenic amino acid crucial for the synthesis of various bioactive peptides and peptidomimetics, both Trifluoroacetyl (Tfa) and Benzyloxycarbonyl (Z) groups offer distinct advantages and disadvantages.
This guide provides an objective comparison of Tfa and Z protection for the ornithine side chain, supported by established chemical principles and representative experimental protocols.
Core Comparison: Orthogonality and Lability
The primary advantage of employing different protecting groups lies in their orthogonality—the ability to remove one type of protecting group under conditions that leave others intact. This is especially critical in modern Solid-Phase Peptide Synthesis (SPPS), which predominantly uses the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile groups (like t-Butyl) for "permanent" side-chain protection.
-
Z (Benzyloxycarbonyl) Protection: The Z group is classically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr/AcOH.[1] Its stability to the mild base (e.g., piperidine) used for Fmoc removal and to the moderate acid (TFA) used for final cleavage of many resins and other side-chain groups makes it a valuable orthogonal protecting group.[2] This allows for selective deprotection of the ornithine side chain on-resin for subsequent modifications like lactam bridge formation or branching.
-
Tfa (Trifluoroacetyl) Protection: The Tfa group, an acyl-type protection, is labile to mild basic conditions, such as dilute aqueous base or piperidine, similar to the Fmoc group.[1] This lack of orthogonality with Fmoc protection for the α-amino group is a significant drawback in standard Fmoc-SPPS workflows. However, its key advantage is its stability to catalytic hydrogenation and acidic conditions, making it orthogonal to Z, Boc, and other acid-labile groups.[3] This property can be exploited in specific, complex synthetic strategies where a base-labile side-chain group is required alongside an acid-labile α-amino group (e.g., in a Boc-SPPS strategy) or when hydrogenolysis is not feasible.
Performance and Practical Considerations
While direct quantitative comparison data for Tfa- vs. Z-protected ornithine is scarce in peer-reviewed literature, a qualitative and principle-based comparison can be made.
| Feature | Tfa (Trifluoroacetyl) Protection | Z (Benzyloxycarbonyl) Protection |
| Deprotection Condition | Mildly basic (e.g., aq. NH₃, NaBH₄, piperidine)[4][5] | Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH)[1] |
| Orthogonality to Fmoc | No (Both are base-labile) | Yes (Z is stable to piperidine) |
| Orthogonality to Boc/tBu | Yes (Tfa is stable to TFA) | Yes (Z is stable to TFA) |
| Orthogonality to Z | Yes | - |
| Stability | Generally stable, but can be labile to nucleophiles. | Very stable to a wide range of reagents. |
| Key Advantage | Base-lability allows for orthogonality with acid-labile and hydrogenolysis-labile groups. | Robustness and orthogonality to the widely used Fmoc group. |
| Reported Drawbacks | Can be prone to racemization during activation; potential for chain cleavage during alkaline hydrolysis.[1] | Requires a metal catalyst for hydrogenation which can sometimes be problematic; strong acid cleavage is harsh. |
| Common Use Case | Niche applications in complex syntheses requiring an orthogonal base-labile side chain group. | Widely used in both solution-phase and solid-phase synthesis for side-chain protection of lysine and ornithine.[2] |
Experimental Protocols
The following are representative protocols based on established chemical procedures for the protection and deprotection of amine groups.
Protocol 1: Synthesis of N-δ-Trifluoroacetyl-L-ornithine Derivative (Representative)
This protocol is based on general methods for the trifluoroacetylation of amines using ethyl trifluoroacetate.
Objective: To introduce the Tfa protecting group onto the δ-amino group of an N-α-protected ornithine.
Materials:
-
N-α-Fmoc-L-ornithine
-
Ethyl trifluoroacetate (ETFA)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-α-Fmoc-L-ornithine (1 equivalent) in a suitable solvent like methanol or DMF.
-
Add triethylamine (2-3 equivalents) to the solution and stir at room temperature.
-
Slowly add ethyl trifluoroacetate (1.5-2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-6 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Deprotection of N-δ-Tfa Group (Representative)
This protocol describes the removal of the Tfa group under mild basic conditions.
Objective: To selectively remove the Tfa group from the ornithine side chain.
Materials:
-
N-α-Fmoc-N-δ-Tfa-L-ornithine containing peptide-resin
-
Aqueous ammonia (e.g., 1 M solution) or a solution of Sodium Borohydride (NaBH₄) in THF/Ethanol.[4]
-
Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution of 1 M aqueous ammonia in DMF (1:1 v/v) for 1-2 hours at room temperature.
-
Alternatively, treat the resin with a solution of excess sodium borohydride in a 1:1 mixture of THF and ethanol for up to 60 minutes.[4]
-
Monitor the deprotection by a colorimetric test (e.g., Kaiser test) on a small sample of resin beads to detect the presence of the free primary amine.
-
Once the deprotection is complete, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Protocol 3: Synthesis of N-δ-Benzyloxycarbonyl-L-ornithine Derivative
This protocol is a standard method for introducing the Z group onto an amine.
Objective: To introduce the Z protecting group onto the δ-amino group of N-α-protected ornithine.
Materials:
-
N-α-Boc-L-ornithine (or other N-α-protected ornithine)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate or Sodium carbonate
-
Dioxane and Water
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-α-Boc-L-ornithine (1 equivalent) in a mixture of dioxane and water.
-
Cool the solution in an ice bath and add sodium bicarbonate (2-3 equivalents) with stirring.
-
Slowly add benzyl chloroformate (1.1-1.2 equivalents) dropwise, ensuring the pH remains basic (pH 8-9).
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Remove the dioxane under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove excess benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
Protocol 4: Deprotection of N-δ-Z Group by Catalytic Transfer Hydrogenation
This is a mild and efficient method for Z-group removal that avoids the use of pressurized hydrogen gas.[6]
Objective: To selectively remove the Z group from the ornithine side chain.
Materials:
-
Z-protected peptide
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the Z-protected peptide in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Add the hydrogen donor. If using formic acid, add it slowly to the mixture (several equivalents).[6] If using 1,4-cyclohexadiene, a larger excess is typically used.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Signaling Pathways and Experimental Workflows
The true utility of orthogonal protecting groups like Tfa and Z is realized in complex synthetic workflows, such as the synthesis of branched or cyclic peptides.
Orthogonal Deprotection Workflow
The following diagram illustrates a hypothetical workflow in Fmoc-based SPPS where both a Z-protected and a Tfa-protected ornithine are incorporated into a peptide chain. This strategy allows for two distinct, selective side-chain manipulations.
Caption: Orthogonal deprotection workflow for dual side-chain modification.
This workflow demonstrates how the Z and Tfa groups can be removed independently to allow for sequential and specific modifications at different points on the peptide backbone.
Protection/Deprotection Logic
The choice between Tfa and Z protection is dictated by the overall synthetic strategy, as shown in the logical relationship diagram below.
Caption: Logic for choosing Orn side-chain protection based on synthetic strategy.
Conclusion
The Z (Benzyloxycarbonyl) group remains a robust and widely used protecting group for the ornithine side chain, primarily due to its stability and orthogonality with the standard Fmoc-based solid-phase synthesis strategy. Its removal via catalytic hydrogenation is mild and efficient.
The Tfa (Trifluoroacetyl) group, while less common for side-chain protection, presents a key advantage in its unique base-lability, making it orthogonal to both acid-labile (Boc, tBu) and hydrogenolysis-labile (Z) groups. This feature makes it a valuable tool for highly complex synthetic routes that require multiple, mutually exclusive deprotection steps. However, researchers must consider its potential drawbacks, such as increased risk of racemization and lability to nucleophiles, which have historically limited its widespread adoption. The choice between Tfa and Z protection for ornithine should therefore be a strategic one, dictated by the specific requirements of the target peptide and the overall synthetic plan.
References
- 1. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 2. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 5. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming Trifluoroacetyl (Tfa) Group Removal: A Comparative Analysis of Analytical Methods
For researchers, scientists, and professionals in drug development, the complete removal of the trifluoroacetyl (Tfa) protecting group is a critical step, particularly in peptide synthesis. The residual presence of trifluoroacetic acid (TFA) can impact the biological activity and toxicity of the final product.[1] Therefore, robust analytical methods are essential to confirm its complete removal. This guide provides a comprehensive comparison of the most common analytical techniques used for this purpose, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for confirming Tfa group removal depends on several factors, including the nature of the analyte, the required sensitivity, and the availability of instrumentation. The following table summarizes the key quantitative performance characteristics of the most frequently employed techniques.
| Analytical Method | Principle | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| Ion Chromatography (IC) | Separation of ions based on their affinity to an ion-exchange resin, followed by conductivity detection. | LOD: 1.64 - 86 ng/mL[2][3][4] | High sensitivity and selectivity for TFA, can quantify other counter-ions simultaneously.[1][5] | Requires specialized IC system, potential for matrix interference. |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) | Directly detects the fluorine atoms of the Tfa group, providing a specific signal. | LOD: ~0.5 µg/mL[6] | Highly specific for fluorine-containing compounds, non-destructive, provides structural information.[7][8] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from a mixture based on its interaction with a stationary phase. | Method-dependent, often used for monitoring reaction progress rather than trace analysis. | Widely available, can be used to monitor the disappearance of the Tfa-protected species and the appearance of the deprotected product. | TFA in the mobile phase can interfere with detection, especially with mass spectrometry. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Method-dependent, can be very sensitive when coupled with LC. | High sensitivity and specificity, provides molecular weight confirmation of the deprotected product.[9] | Ion suppression effects from residual TFA can affect sensitivity.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | LOQ: ~713 µg/mL[11] | Fast and simple, can provide qualitative confirmation of Tfa group removal by observing the disappearance of C-F stretching bands.[12][13] | Low sensitivity, difficult to quantify low levels of residual TFA, spectral overlap can be an issue.[14] |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
Ion Chromatography (IC) for Residual TFA Quantification
Objective: To accurately quantify the amount of residual trifluoroacetate in a purified sample.
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange column (e.g., IonPac AS18).[2]
-
Autosampler.
Reagents:
-
Deionized water (18.2 MΩ·cm).
-
Potassium hydroxide (KOH) eluent concentrate.
-
TFA standard solutions for calibration.
Procedure:
-
Sample Preparation: Dissolve the lyophilized sample in deionized water to a known concentration (e.g., 1 mg/mL).
-
Calibration: Prepare a series of TFA standards in deionized water (e.g., 100, 300, and 1000 ng/mL).[2]
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples. The concentration of TFA in the sample is determined by comparing the peak area to the calibration curve.
¹⁹F-NMR for Direct Detection of Tfa Group
Objective: To directly and specifically detect the presence of the trifluoroacetyl group.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz) equipped with a fluorine probe.[6]
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Internal standard (e.g., trifluoroacetic acid of known purity if quantification is desired).[15]
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample (e.g., 1-5 mg) in a suitable deuterated solvent in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum. The Tfa group will typically show a singlet around -75 ppm.[15]
-
Ensure a sufficient relaxation delay (D1) for accurate quantification if an internal standard is used.
-
-
Analysis: The presence of a signal corresponding to the CF₃ group confirms the presence of the Tfa group. For quantification, the integral of the Tfa signal is compared to the integral of the internal standard.
HPLC-MS for Monitoring Deprotection
Objective: To monitor the progress of the Tfa deprotection reaction by observing the disappearance of the starting material and the appearance of the product.
Instrumentation:
-
HPLC system with a UV detector.
-
Mass spectrometer (e.g., ESI-Q-TOF).
-
Reversed-phase C18 column.
Reagents:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Note: While TFA is often used in HPLC mobile phases for peptide analysis, formic acid is preferred for LC-MS to avoid ion suppression.
Procedure:
-
Sample Preparation: At various time points during the deprotection reaction, quench a small aliquot of the reaction mixture and dilute it with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Gradient: A typical gradient would be from 5% to 95% Solvent B over a set time (e.g., 15-30 minutes).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm, and mass spectrometry.
-
-
Analysis: Monitor the chromatograms for the decrease in the peak corresponding to the Tfa-protected compound and the increase in the peak of the deprotected product. The mass spectrometer will confirm the identity of each peak by their respective mass-to-charge ratios.
FTIR for Qualitative Confirmation
Objective: To quickly and qualitatively confirm the removal of the Tfa group.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the dry, purified sample directly on the ATR crystal.
-
Spectral Acquisition: Collect the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: The presence of strong absorption bands around 1200 cm⁻¹ (C-F stretch) and 1670 cm⁻¹ (amide I band influenced by the electron-withdrawing Tfa group) indicates the presence of the Tfa group.[11][13] The disappearance of these characteristic peaks in the final product spectrum compared to the starting material confirms the removal of the Tfa group.
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for confirming Tfa group removal based on the specific research needs.
Caption: Workflow for selecting an analytical method for Tfa removal confirmation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. biopharma-asia.com [biopharma-asia.com]
- 7. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Activity of Peptides Utilizing Boc-Orn(Tfa)-OH
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). The use of ornithine, a non-proteinogenic amino acid, can impart unique structural and functional characteristics to a peptide. This guide provides an objective comparison of utilizing Nα-Boc-Nδ-Tfa-L-ornithine (Boc-Orn(Tfa)-OH) in Boc-based SPPS, with a primary focus on its comparison to the more conventional alternative, Nα-Boc-Nδ-Z-L-ornithine (Boc-Orn(Z)-OH).
Comparison of Ornithine Side-Chain Protecting Groups in Boc-SPPS
The primary distinction between using this compound and other derivatives lies in the properties of the delta-amino group (Nδ) protection. In the Boc/Bzl synthesis strategy, the Nα-Boc group is temporarily removed with a moderate acid like trifluoroacetic acid (TFA), while permanent side-chain protecting groups, typically benzyl-based (like Z), are removed at the final cleavage step with a strong acid such as hydrogen fluoride (HF).[1][2]
The trifluoroacetyl (Tfa) group offers a different strategic approach. It is stable to the acidic conditions used for Boc-group removal but can be cleaved under mild basic conditions.[3] This property makes the Tfa group "orthogonal" to the Boc/Bzl strategy, enabling selective deprotection of the ornithine side chain while the peptide remains attached to the resin. This is particularly advantageous for synthesizing branched or cyclic peptides.[4]
Table 1: Comparison of Tfa and Z Side-Chain Protecting Groups for Ornithine
| Feature | Nδ-Tfa (Trifluoroacetyl) | Nδ-Z (Benzyloxycarbonyl) |
| Nα-Protection | Boc | Boc |
| Side-Chain Stability | Stable to moderate acids (TFA).[3] | Stable to moderate acids (TFA).[5] |
| Deprotection Condition | Mild base (e.g., dilute piperidine, hydrazine).[3] | Strong acid (e.g., HF, TFMSA) during final cleavage.[5] |
| Orthogonality in Boc-SPPS | Yes . Can be removed on-resin without cleaving the peptide or other side-chain groups.[3] | No . Removed simultaneously with final peptide cleavage from the resin. |
| Primary Advantage | Allows for on-resin side-chain modification, cyclization, or branching. | Well-established, robust, and widely used in standard linear peptide synthesis.[5] |
| Potential Consideration | Introduction of a base-labile group into a Boc-strategy workflow. | Risk of incomplete removal with less harsh cleavage cocktails. |
Impact on Biological Activity: An Illustrative Overview
The side-chain protecting group is removed during the synthesis and purification process, meaning the final peptide sequence is identical regardless of whether Tfa or Z protection was used. Therefore, the choice of protecting group should not inherently alter the final biological activity of the purified linear peptide.
While direct comparative studies on the biological activity of peptides synthesized using this compound are not prevalent in published literature, we can illustrate the type of quantitative analysis used for bioactive peptides with data from well-characterized examples. Angiotensin-1-converting enzyme (ACE-1) inhibition is a common therapeutic target, and numerous peptides have been evaluated for this activity.
Table 2: Illustrative Biological Activity Data (ACE-1 Inhibition)
This table serves as an example of how quantitative data for bioactive peptides is presented. These peptides do not necessarily contain ornithine and are shown for illustrative purposes only.
| Peptide Sequence | Source | ACE-1 IC50 Value | Reference |
| RVPSLM | Egg White Hydrolysate | 23.07 µmol/L | [6] |
| YIGNNPAKGGLF | Laminaria digitata | 133.1 µg/mL | [7] |
| IGNNPAKGGLF | Laminaria digitata | 174.4 µg/mL | [7] |
Experimental Protocols
Below are generalized protocols for peptide synthesis using the Boc-SPPS method, highlighting the procedural differences between using a Tfa or Z group for ornithine side-chain protection.
General Protocol for Boc-SPPS
This protocol outlines the key steps for synthesizing a peptide on a solid support resin (e.g., PAM or MBHA resin).
-
Resin Preparation: Swell the resin in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a coupling agent like dicyclohexylcarbodiimide (DCC) in DCM/DMF.
-
Capping (Optional): Treat the resin with acetic anhydride to block any unreacted amino groups.
-
Peptide Chain Elongation Cycle (Repeated for each amino acid): a. Washing: Wash the resin thoroughly with DCM and isopropanol. b. Boc Deprotection: Remove the Nα-Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[1] A significant side reaction to be aware of during this step is Nα-trifluoroacetylation, where the TFA can acylate the newly exposed amine, terminating the peptide chain.[8] c. Washing: Wash the resin with DCM to remove residual TFA. d. Neutralization: Neutralize the resulting trifluoroacetate salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM. e. Washing: Wash the resin thoroughly with DCM and DMF. f. Coupling: Dissolve the next Boc-protected amino acid and an activating agent (e.g., HBTU/HOBt or DCC) in DMF and add it to the resin. Agitate for 1-2 hours. g. Washing: Wash the resin with DMF and DCM. h. Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Specific Side-Chain Deprotection Protocols
Scenario A: Using this compound for On-Resin Modification
-
Selective Nδ-Tfa Group Removal:
-
After completing the desired linear sequence, wash the peptide-resin with DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF for 5-10 minutes to selectively remove the Tfa group.
-
Wash the resin thoroughly with DMF and DCM.
-
The newly exposed Nδ-amino group of ornithine is now available for modification (e.g., attachment of another peptide chain, a reporter molecule, or for intramolecular cyclization).
-
Scenario B: Final Cleavage and Deprotection (for Boc-Orn(Z)-OH)
-
Global Deprotection and Cleavage from Resin:
-
After the final elongation cycle, wash the peptide-resin with DCM and dry it under a vacuum.
-
Treat the dry resin with a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) with a scavenger like anisole (9:1 v/v), at 0°C for 1-2 hours. This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Z group from ornithine and t-butyl-based groups.[1][5]
-
Evaporate the HF under a vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold ether and then dissolve it in an appropriate aqueous buffer for purification, typically by reverse-phase HPLC.
-
Visualization of Synthetic Strategies
The choice of protecting group dictates the synthetic pathway and possibilities. The following diagrams illustrate the logical workflows.
Caption: Comparative workflows for Boc-SPPS using Z vs. Tfa side-chain protection for ornithine.
Caption: Representative signaling pathway for ACE-1 inhibition by a bioactive peptide.
References
- 1. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Bioactive Peptides from a Laminaria digitata Protein Hydrolysate Using In Silico and In Vitro Methods to Identify Angiotensin-1-Converting Enzyme (ACE-1) Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Head-to-Head Comparison of Ornithine Building Blocks in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful solid-phase peptide synthesis (SPPS) of complex and modified peptides. Ornithine, a non-proteinogenic amino acid, is a valuable component in peptide chemistry, often utilized for introducing lactam bridges for cyclization, as a precursor for arginine, or for the incorporation of various functionalities on its side chain. The success of incorporating ornithine into a peptide sequence hinges on the choice of protecting groups for its α-amino and δ-amino functionalities.
This guide provides a comprehensive head-to-head comparison of commonly used ornithine building blocks in Fmoc-based SPPS. We will delve into the characteristics of different side-chain protecting groups, their orthogonality, and the potential side reactions associated with their use. This comparison is supported by experimental protocols to aid in the practical application of these building blocks.
Key Ornithine Building Blocks in Fmoc SPPS
The primary distinction between different ornithine building blocks in Fmoc SPPS lies in the protecting group used for the δ-amino group of the side chain. The α-amino group is consistently protected by the base-labile Fmoc group. The choice of the side-chain protecting group is critical as it dictates the orthogonality of the deprotection strategy, enabling selective modification of the ornithine side chain.
The most commonly employed side-chain protecting groups for ornithine are:
-
tert-Butoxycarbonyl (Boc): An acid-labile protecting group, removed with strong acids like trifluoroacetic acid (TFA).
-
Benzyloxycarbonyl (Z or Cbz): Removed by catalytic hydrogenation or strong acids.
-
Allyloxycarbonyl (Alloc): Cleaved under neutral conditions using a palladium catalyst.
-
4-Methyltrityl (Mtt) and 4-Methoxytrityl (Mmt): Highly acid-labile groups that can be removed under very mild acidic conditions, offering an additional layer of orthogonality.
Comparison of Ornithine Building Block Performance
| Building Block | Side-Chain Protecting Group | Deprotection Conditions | Orthogonality with Fmoc/tBu Strategy | Key Advantages | Potential Disadvantages |
| Fmoc-Orn(Boc)-OH | Boc | Strong acid (e.g., 95% TFA) | No, removed during final cleavage | Standard, cost-effective, suitable for linear peptides where side-chain modification is not required. | Not suitable for on-resin side-chain modification or cyclization via the ornithine side chain. |
| Fmoc-Orn(Z)-OH | Z | Catalytic hydrogenation (e.g., H₂, Pd/C) or strong acid (e.g., HF) | Yes | Orthogonal to acid-labile and base-labile groups, allowing for selective deprotection. | Hydrogenation may not be compatible with other functional groups in the peptide (e.g., Cys, Met). Strong acid cleavage is harsh. |
| Fmoc-Orn(Alloc)-OH | Alloc | Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in a neutral environment.[1][2] | Yes | Fully orthogonal to both acid- and base-labile protecting groups, ideal for on-resin modifications.[2] | Requires a specific palladium catalyst, which can sometimes be difficult to completely remove from the final peptide. |
| Fmoc-Orn(Mtt)-OH | Mtt | Very mild acid (e.g., 1-2% TFA in DCM with scavengers).[3] | Yes | Allows for selective deprotection under conditions that leave most other acid-labile groups intact, enabling multi-step on-resin modifications. | The Mtt cation released during deprotection can cause side reactions if not properly scavenged.[3] |
| Fmoc-Orn(Mmt)-OH | Mmt | Extremely mild acid (e.g., 1% TFA in DCM, or acetic acid/TFE/DCM). | Yes | Even more acid-labile than Mtt, providing a finer level of orthogonal control. | The extreme acid sensitivity can sometimes lead to premature deprotection if not handled carefully. |
Side Reactions: Lactam Formation
A common side reaction involving ornithine in SPPS is the intramolecular cyclization of the side-chain amine with the activated C-terminal carboxyl group of the preceding amino acid, leading to the formation of a δ-lactam. The propensity for this side reaction is influenced by the nature of the side-chain protecting group. A study on modified ornithine building blocks indicated that the acidity of the amido hydrogen on the δ-nitrogen plays a role; higher acidity leads to a more pronounced side reaction.[4][5] While specific quantitative data comparing the extent of lactam formation for the building blocks discussed is scarce, it is a crucial factor to consider, especially during long coupling times or with highly activating coupling reagents.
Experimental Protocols
Below are detailed methodologies for key experiments related to the use of ornithine building blocks in Fmoc-SPPS.
Standard Fmoc-SPPS Coupling Protocol (General)
This protocol is applicable for the coupling of all Fmoc-Orn(X)-OH building blocks.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH) (3 eq.)
-
Coupling reagent (e.g., HBTU, 2.9 eq.)
-
Base (e.g., DIPEA, 6 eq.)
-
DMF (N,N-Dimethylformamide)
-
Resin with a free N-terminal amine
Procedure:
-
Swell the resin in DMF for 30-60 minutes.
-
Dissolve the Fmoc-amino acid, HBTU, and DIPEA in DMF.
-
Add the activation solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[6]
Standard Fmoc Deprotection Protocol
Materials:
-
20% Piperidine in DMF (v/v)
-
DMF
-
DCM (Dichloromethane)
Procedure:
-
Wash the peptide-resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[7]
Selective Deprotection of the Alloc Group
Materials:
-
Pd(PPh₃)₄ (0.25 eq.)
-
Phenylsilane (PhSiH₃) (24 eq.)
-
DCM
Procedure:
-
Swell the peptide-resin in DCM.
-
In a separate vessel, dissolve Pd(PPh₃)₄ and PhSiH₃ in DCM.
-
Add the palladium catalyst solution to the resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Wash the resin thoroughly with DCM (5x), DMF (3x), and a solution of sodium diethyldithiocarbamate in DMF to scavenge residual palladium, followed by extensive washing with DMF and DCM.[1]
Selective Deprotection of the Mtt Group
Materials:
-
1-2% TFA in DCM (v/v)
-
TIS (Triisopropylsilane) (as a scavenger, 2-5%)
-
DCM
-
DMF
-
1% DIPEA in DMF
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 1-2% TFA and 2-5% TIS in DCM for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the Mtt cation is no longer observed in the solution.[3]
-
Wash the resin thoroughly with DCM (5x).
-
Neutralize the resin with 1% DIPEA in DMF (2x, 5 min each).
-
Wash the resin with DMF (5x) and DCM (3x).[3]
Visualizing Workflows and Relationships
To better illustrate the strategic decisions and processes involved in utilizing ornithine building blocks, the following diagrams have been generated using Graphviz.
Caption: Decision workflow for utilizing different ornithine building blocks in SPPS.
Caption: Orthogonality of protecting groups in Fmoc-SPPS with ornithine.
Conclusion
The selection of an appropriate ornithine building block is a critical decision in the design of a solid-phase peptide synthesis strategy. For the synthesis of simple linear peptides where the ornithine side chain does not require modification, the cost-effective and standard Fmoc-Orn(Boc)-OH is a suitable choice. However, for more complex peptides requiring on-resin side-chain modification, cyclization, or the introduction of labels, building blocks with orthogonal protecting groups such as Fmoc-Orn(Alloc)-OH , Fmoc-Orn(Mtt)-OH , or Fmoc-Orn(Mmt)-OH are indispensable.
References
- 1. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. alpha-Amino acids derived from ornithine as building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. chem.uci.edu [chem.uci.edu]
The Unseen Variable: A Researcher's Guide to the Impact of Residual Trifluoroacetic Acid (TFA) on Peptide-Based Biological Assays
For researchers, scientists, and drug development professionals, the purity and integrity of synthetic peptides are paramount. However, an often-overlooked component, the trifluoroacetate (TFA) counter-ion, can significantly impact experimental outcomes. This guide provides a comprehensive comparison of TFA-containing peptides with their TFA-free alternatives, supported by experimental data and detailed protocols to mitigate TFA's undesirable effects.
Trifluoroacetic acid is indispensable in solid-phase peptide synthesis (SPPS), primarily used for cleaving the synthesized peptide from the resin and as an ion-pairing agent during High-Performance Liquid Chromatography (HPLC) purification.[1][2][3] Consequently, synthetic peptides are typically delivered as TFA salts, with residual TFA binding to positively charged amino acid residues like lysine, arginine, and histidine.[2][3][4][5] While essential for production, this residual TFA can act as a significant confounding variable in a wide range of biological assays.
The Detrimental Effects of Residual TFA
Residual TFA is not an inert salt; it is a strong acid (pKa ~0.23) that can introduce experimental variability and lead to the misinterpretation of results.[2] Its presence can be problematic even at nanomolar concentrations.[2][6] The content of TFA in a lyophilized peptide powder can range from 10% to as high as 45%.[7][8]
Key Concerns with Residual TFA in Biological Assays:
-
Cytotoxicity and Altered Cell Proliferation: TFA exhibits dose-dependent cytotoxicity.[2] It has been shown to inhibit the proliferation of cells like osteoblasts and chondrocytes at concentrations as low as 10 nM.[6][9] Conversely, in other cell lines, such as murine glioma cells, TFA has been observed to stimulate cell growth and protein synthesis at higher concentrations (0.5–7.0 mM).[1][6] This can lead to false positive or negative results in cell viability and proliferation assays.[1][6]
-
Interference with Receptor and Enzyme Assays: The acidity of TFA can alter the pH of assay buffers, potentially denaturing pH-sensitive enzymes and proteins.[1][2] Furthermore, TFA has been identified as an unintended allosteric modulator of the glycine receptor and can compete with phosphate groups in enzyme binding sites, potentially inhibiting kinases and other ATP-dependent enzymes.[1][2]
-
Alteration of Peptide Structure and Aggregation: By binding to cationic residues, TFA can disrupt the intended secondary structure (α-helices and β-sheets) of peptides.[2][5] This can affect the peptide's biological activity, reduce its solubility in aqueous buffers, and promote aggregation.[2]
-
Spectroscopic Interference: TFA exhibits a strong absorbance band around 1673 cm-1, which can overlap with the amide I band of peptides in infrared (IR) spectroscopy, complicating secondary structure analysis.[1]
-
In Vivo Complications: For peptides intended for in vivo studies or therapeutic development, TFA can pose safety risks and may induce undesirable immune responses.[10]
The logical relationships between residual TFA and its experimental impacts are visualized below.
Caption: Figure 1: Logical flow diagram illustrating how residual TFA in peptide samples can negatively affect various downstream biological and preclinical applications.
Quantitative Impact of TFA on Cell-Based Assays
The following table summarizes published data on the effects of TFA on different cell lines, highlighting the concentration-dependent nature of its impact.
| Cell Type | TFA Concentration | Observed Effect | Reference |
| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell numbers and proliferation.[6][9] | Cornish et al. (1999)[9] |
| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell proliferation.[9] | Cornish et al. (1999)[9] |
| Murine Glioma Cells | 0.5 mM - 7.0 mM | Stimulated cell growth and enhanced protein synthesis.[1][6] | Ma et al. |
| Madin-Darby Canine Kidney (MDCK) Cells | Up to 100 µg/mL | No significant cytotoxicity observed in an MTT assay. | ResearchGate Image[11] |
A Comparison of Counter-Ion Alternatives
For sensitive biological applications, exchanging TFA for a more biocompatible counter-ion is strongly recommended.[1][12] The most common alternatives are acetate and hydrochloride (HCl).
| Feature | Trifluoroacetate (TFA) | Acetate (Ac) | Hydrochloride (HCl) |
| pKa | ~0.23 (Strong Acid)[2] | 4.76 (Weak Acid)[3] | -7 (Strong Acid)[3] |
| Biological Compatibility | Poor; cytotoxic at low concentrations.[2][6] | Excellent; much lower biological toxicity.[7][13] | Good; generally more benign than TFA in biological systems.[1][6] |
| Impact on Cell Assays | High; can inhibit or stimulate proliferation, causing artifacts.[1][6][9] | Low; widely used for peptides in cell-based assays and pharmaceuticals.[13] | Low; generally does not interfere with cell proliferation.[6] |
| Effect on Peptide Structure | Can alter secondary structure and promote aggregation.[2] | Generally does not interfere with native peptide conformation. | Does not negatively impact secondary structure like TFA.[6] |
| Use in Peptide Synthesis | Standard for cleavage and HPLC purification.[2][5] | Used as an alternative salt form, often requiring an exchange step.[7] | A common alternative to TFA, requiring an exchange process.[4][5] |
| Considerations | Removal is critical for cell-based assays, in vivo studies, and structural biology.[2][12] | Preferred choice for most biological applications, including cosmetic and pharmaceutical peptides.[7][13] | A reliable alternative to TFA, particularly for stability of peptides with free sulfhydryl groups.[10] |
Experimental Protocols for TFA Removal
Several methods exist to exchange TFA counter-ions for more biologically compatible ones like acetate or hydrochloride. The choice of method depends on the peptide's properties and the required final TFA level. For critical applications, aiming for a residual TFA level of <1% is recommended.[2][12]
Protocol 1: TFA to Hydrochloride (HCl) Salt Exchange
This is the most common method, relying on repeated lyophilization cycles with a dilute HCl solution.[2][4][5]
Materials:
-
Peptide-TFA salt
-
High-purity water (e.g., Milli-Q) or a suitable buffer like 50 mM phosphate buffer with 100 mM NaCl.[4][5]
-
100 mM HCl stock solution
-
Lyophilizer
-
Liquid nitrogen
Procedure:
-
Dissolve the peptide in high-purity water at a concentration of approximately 1 mg/mL.[4][5]
-
Add the 100 mM HCl stock solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[2][4][5]
-
Allow the solution to stand at room temperature for at least one minute.[4][5]
-
Lyophilize the frozen sample overnight until all liquid is removed.[4][5][14]
-
Re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution.[4][5]
-
Repeat the freeze-drying cycle (Steps 4-5). For efficient TFA removal, this process should be repeated at least two to three times in total.[4][5][15]
The workflow for this crucial protocol is outlined in the diagram below.
Caption: Figure 2: Step-by-step workflow for the removal of TFA from synthetic peptides and replacement with HCl via iterative lyophilization.
Protocol 2: TFA to Acetate Salt Exchange
This method uses an anion exchange resin to replace TFA with acetate.
Materials:
-
Peptide-TFA salt
-
Strong anion exchange resin
-
1 M Sodium Acetate solution
-
High-purity water
-
Chromatography column
Procedure:
-
Prepare a small chromatography column with the strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[14]
-
Equilibrate the column by eluting with a 1 M solution of sodium acetate.[14]
-
Thoroughly wash the column with high-purity water to remove all excess sodium acetate.[14]
-
Dissolve the peptide-TFA salt in a minimal amount of high-purity water and apply it to the column.[14]
-
Elute the peptide from the column using high-purity water, collecting the fractions.
-
Combine the fractions containing the peptide.
-
Lyophilize the combined fractions to obtain the final peptide-acetate salt.[14]
The decision process for whether to remove TFA is critical and is summarized in the following diagram.
Caption: Figure 3: A workflow to guide researchers in deciding whether TFA removal is necessary based on the intended experimental application.
References
- 1. genscript.com [genscript.com]
- 2. lifetein.com [lifetein.com]
- 3. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. omizzur.com [omizzur.com]
- 8. biobasic.com [biobasic.com]
- 9. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 11. researchgate.net [researchgate.net]
- 12. biocat.com [biocat.com]
- 13. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 14. peptide.com [peptide.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Orthogonality of Boc-Orn(Tfa)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides, such as branched, cyclic, or side-chain modified peptides. The amino acid derivative Nα-Boc-L-Orn(δ-Tfa)-OH offers a unique combination of protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine and the base-labile trifluoroacetyl (Tfa) group at the δ-side-chain amine. This guide provides an objective comparison of the orthogonality of this reagent with other common protecting groups, supported by experimental data and detailed protocols.
Understanding Orthogonality in Peptide Synthesis
In the context of chemical synthesis, "orthogonality" refers to the ability to selectively remove one type of protecting group in the presence of others without affecting them.[1][2] This is achieved by choosing groups that are cleaved under distinct chemical conditions (e.g., acid vs. base, or acid vs. hydrogenolysis). Boc-Orn(Tfa)-OH is a valuable tool precisely because the Boc and Tfa groups possess this orthogonal relationship, allowing for selective manipulation of the N-terminus and the side chain.
Deprotection Strategies for this compound
The utility of this compound stems from the differential lability of its two protecting groups.
-
Nα-Boc Group: The Boc group is highly sensitive to acid and is readily cleaved by moderate to strong acids like trifluoroacetic acid (TFA).[3][4] This is the cornerstone of the "Boc-SPPS" (Solid-Phase Peptide Synthesis) strategy.
-
Nδ-Tfa Group: The trifluoroacetyl group is an acyl-type protecting group that is stable to acidic conditions but can be removed by mild basic treatment, such as with aqueous piperidine or sodium hydroxide.[5]
This acid/base orthogonality allows for two distinct synthetic routes:
-
Side-Chain Modification: The peptide chain can be elongated using standard Boc-SPPS. The acid-stable Tfa group remains intact during the repetitive Nα-Boc deprotection steps with TFA. Once the peptide backbone is assembled, the Tfa group can be selectively removed on-resin using a basic cocktail to allow for side-chain modification (e.g., cyclization, branching, or conjugation) before final cleavage.
-
N-Terminal Modification: In an Fmoc-based strategy, this compound could be used to introduce an ornithine residue where the side chain (Tfa) is stable to the piperidine used for Nα-Fmoc removal. The Nα-Boc group would then be removed with acid for further chain elongation.
Quantitative Comparison of Protecting Group Lability
The orthogonality of this compound is best understood by comparing the stability of its protecting groups with other commonly used groups under various deprotection conditions.
| Protecting Group | Attached to | Cleavage Reagent & Conditions | Stable To | Cleaved By |
| Boc (tert-Butyloxycarbonyl) | α-Amine or Side-Chain Amine/Hydroxyl | 25-50% TFA in DCM, 0°C to RT, 30 min[3][6] | Mild Base (Piperidine), Hydrogenolysis | Strong Acid |
| Tfa (Trifluoroacetyl) | Side-Chain Amine | Aq. Piperidine, RT, 24h; or NaOH[5][7] | Strong Acid (TFA), Hydrogenolysis | Base |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amine or Side-Chain Amine | 20% Piperidine in DMF, RT, <20 min[8][9] | Strong Acid (TFA), Hydrogenolysis | Base |
| Cbz (Carbobenzyloxy) | α-Amine or Side-Chain Amine | H₂, Pd/C; HBr/AcOH; Na/liq. NH₃[1] | Strong Acid (TFA), Base (Piperidine) | Hydrogenolysis , Strongest Acids |
| tBu (tert-Butyl) | Side-Chain Carboxyl/Hydroxyl | 95% TFA w/ scavengers, RT, 1-2h[2] | Mild Base (Piperidine), Hydrogenolysis | Strong Acid |
| Trt (Trityl) | Side-Chain Amine/Thiol/Amide | 1-5% TFA in DCM w/ scavengers, RT, ~1h[5] | Base (Piperidine), Hydrogenolysis | Very Mild Acid |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the practical application of these orthogonal relationships in a peptide synthesis workflow.
References
- 1. biosynth.com [biosynth.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Boc-Orn(Tfa)-OH
For researchers, scientists, and drug development professionals handling Boc-Orn(Tfa)-OH (Nα-tert-Butoxycarbonyl-Nδ-trifluoroacetyl-L-ornithine), adherence to proper disposal procedures is critical for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound, integrating chemical properties with procedural steps.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and related compounds is presented below. This information is essential for a comprehensive understanding of the chemical's characteristics and potential hazards.
| Property | Boc-Orn-OH | Boc-Orn(Fmoc)-OH | Trifluoroacetic Acid (TFA) |
| Molecular Formula | C₁₀H₂₀N₂O₄ | C₂₅H₃₀N₂O₆[1] | C₂HF₃O₂ |
| Molecular Weight | 232.28 g/mol [2] | 454.52 g/mol [1] | 114.02 g/mol |
| Appearance | Powder | Crystalline solid[1] | Colorless fuming liquid[3] |
| Storage Class | 11 - Combustible Solids | 13 - Non Combustible Solids | Corrosive |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] | Soluble in DMSO and dimethyl formamide (~30 mg/ml). Sparingly soluble in aqueous buffers.[1] | Miscible with water, ether, acetone, ethanol, benzene, carbon tetrachloride, hexane.[3] |
Disposal Protocol for this compound
The proper disposal of this compound requires careful consideration of its chemical nature, particularly the presence of the trifluoroacetyl (Tfa) group. The following step-by-step procedure should be followed to ensure safe disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.
2. Waste Segregation:
-
Solid Waste: Collect waste this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container. The container should be suitable for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated solvent waste.
3. Neutralization of Small Spills:
-
For small spills of this compound powder, carefully sweep up the material to avoid generating dust.
-
The area can then be decontaminated. Given the potential for hydrolysis to trifluoroacetic acid (a strong acid), the spill area should be wiped with a suitable neutralizing agent, such as a sodium bicarbonate solution, followed by a water rinse.
4. Bulk Disposal:
-
All waste containing this compound, both solid and liquid, must be disposed of through a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
5. Decontamination of Glassware:
-
Glassware that has been in contact with this compound should be rinsed with an appropriate organic solvent (e.g., acetone, ethanol) to remove any residue. The solvent rinse should be collected as halogenated liquid waste.
-
Subsequently, the glassware can be washed with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
This guidance is intended to provide a framework for the safe disposal of this compound. It is imperative that all laboratory personnel are trained on these procedures and that the specific regulations of your institution and local authorities are followed. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
